molecular formula C30H35NO7 B15568995 ONO-9780307

ONO-9780307

Numéro de catalogue: B15568995
Poids moléculaire: 521.6 g/mol
Clé InChI: PMPFDANPLYTSTM-PWUYWRBVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ONO-9780307 is a useful research compound. Its molecular formula is C30H35NO7 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]-4-methoxycarbonylpyrrol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO7/c1-18-26(36-2)12-22(13-27(18)37-3)29(34)24(11-19-9-20-7-5-6-8-21(20)10-19)16-31-15-23(14-28(32)33)25(17-31)30(35)38-4/h5-8,12-13,15,17,19,24,29,34H,9-11,14,16H2,1-4H3,(H,32,33)/t24-,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPFDANPLYTSTM-PWUYWRBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=C(C(=C4)C(=O)OC)CC(=O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1OC)[C@H]([C@@H](CC2CC3=CC=CC=C3C2)CN4C=C(C(=C4)C(=O)OC)CC(=O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ONO-9780307: A Technical Overview of its Binding Affinity for the LPA1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-9780307 is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including fibrosis, cancer, and neuropathic pain. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the LPA1 receptor, detailing the quantitative binding data, the experimental methodologies used for its determination, and the relevant signaling pathways.

Quantitative Binding Data

The binding affinity of this compound for the human LPA1 receptor has been determined using multiple experimental approaches. The compound demonstrates high-potency antagonism at this receptor. A summary of the key quantitative data is presented below.

ParameterValueMethodReference
IC50 2.7 nMCalcium Mobilization Assay[1]
pKd 8.00Backscattering Interferometry (BSI)
Kd 10 nMBackscattering Interferometry (BSI)

LPA1 Receptor Selectivity

Experimental Protocols

The following sections detail the methodologies employed to ascertain the binding affinity of this compound to the LPA1 receptor.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the downstream signaling of the LPA1 receptor, specifically the release of intracellular calcium upon agonist stimulation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Cell Lines:

  • LPA1-B103 cells (expressing the human LPA1 receptor)

  • Vector-B103 cells (control cell line lacking LPA1 expression)

Principle: The LPA1 receptor, upon activation by an agonist like LPA, couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent dye. An antagonist will inhibit this agonist-induced calcium mobilization in a dose-dependent manner.

Generalized Protocol:

  • Cell Culture: LPA1-B103 and Vector-B103 cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.

  • Cell Plating: Cells are seeded into 96-well or 384-well microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Probenecid may be included to prevent the efflux of the dye.

  • Compound Addition: Various concentrations of this compound are added to the wells and pre-incubated with the cells for a defined period.

  • Agonist Stimulation: An LPA1 receptor agonist (e.g., lysophosphatidic acid) is added to the wells to stimulate calcium mobilization.

  • Signal Detection: The fluorescence intensity in each well is measured over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence upon agonist stimulation is quantified. The IC50 value for this compound is calculated by plotting the percentage of inhibition of the agonist response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

G Calcium Mobilization Assay Workflow A Seed LPA1-expressing cells in microplate B Load cells with calcium-sensitive dye A->B C Pre-incubate with this compound B->C D Stimulate with LPA1 agonist C->D E Measure fluorescence signal D->E F Calculate IC50 value E->F

Calcium Mobilization Assay Workflow
Backscattering Interferometry (BSI)

BSI is a label-free, in-solution technique that measures the binding of molecules by detecting changes in the refractive index of the solution.

Objective: To determine the dissociation constant (Kd) of this compound.

Principle: When a ligand binds to its receptor, it causes a change in the conformation and/or hydration shell of the protein. This alteration leads to a minute change in the refractive index of the solution. BSI is highly sensitive to these changes and can be used to quantify the binding affinity.

Generalized Protocol:

  • Sample Preparation: A solution containing a fixed concentration of purified LPA1 receptor (often stabilized in nanodiscs or a similar system) is prepared. A dilution series of this compound is also prepared in the same buffer.

  • Incubation: The LPA1 receptor solution is mixed with each concentration of this compound and allowed to reach binding equilibrium.

  • Measurement: The samples are introduced into a microfluidic channel within the BSI instrument. A laser is directed through the channel, and the backscattered interference pattern is detected by a CCD camera.

  • Signal Analysis: The phase shift of the interference pattern, which is proportional to the change in refractive index, is measured for each sample.

  • Data Analysis: The change in the BSI signal is plotted against the concentration of this compound. The data is then fitted to a binding isotherm (e.g., the one-site binding model) to calculate the dissociation constant (Kd).

G Backscattering Interferometry Workflow A Prepare purified LPA1 receptor solution C Incubate receptor and ligand to equilibrium A->C B Prepare serial dilutions of this compound B->C D Inject sample into BSI instrument C->D E Measure change in refractive index D->E F Calculate Kd value E->F

Backscattering Interferometry Workflow

LPA1 Receptor Signaling Pathways

The LPA1 receptor is known to couple to multiple G protein subtypes, leading to the activation of several downstream signaling cascades. As an antagonist, this compound blocks these pathways by preventing the binding of endogenous LPA.

The primary signaling pathways initiated by LPA1 activation include:

  • Gq/11 Pathway: Leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC).

  • Gi/o Pathway: Results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can also activate the mitogen-activated protein kinase (MAPK/ERK) cascade.

  • G12/13 Pathway: Activates the small GTPase Rho, which in turn activates Rho-associated kinase (ROCK). This pathway is crucial for regulating cell shape, migration, and cytoskeletal dynamics.

G LPA1 Receptor Signaling Pathways cluster_0 LPA1 Receptor Signaling Pathways cluster_1 LPA1 Receptor Signaling Pathways cluster_2 LPA1 Receptor Signaling Pathways cluster_3 LPA1 Receptor Signaling Pathways LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gq/11 LPA1->Gq Gi Gi/o LPA1->Gi G1213 G12/13 LPA1->G1213 ONO This compound ONO->LPA1 PLC PLC Gq->PLC AC_inhibit Adenylyl Cyclase (inhibition) Gi->AC_inhibit Rho Rho G1213->Rho Ca_mobilization Ca2+ Mobilization PLC->Ca_mobilization cAMP_decrease cAMP Decrease AC_inhibit->cAMP_decrease Cytoskeletal_rearrangement Cytoskeletal Rearrangement Rho->Cytoskeletal_rearrangement

This compound blocks LPA-induced signaling

Conclusion

This compound is a high-affinity antagonist of the LPA1 receptor, with its binding characteristics well-defined by both functional and biophysical methods. Its specificity for LPA1 is supported by structural data, making it a valuable tool for studying the physiological and pathological roles of this receptor. The detailed experimental approaches and an understanding of the signaling pathways it inhibits are crucial for researchers in the fields of pharmacology and drug development who are investigating the therapeutic potential of targeting the LPA1 receptor.

References

ONO-9780307: A Technical Guide to its IC50 Value Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the determination of the half-maximal inhibitory concentration (IC50) for ONO-9780307, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document details the quantitative data, experimental methodologies, and relevant biological pathways associated with the characterization of this compound.

Introduction

This compound is a specific, synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1)[1][2]. LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), triggers a cascade of intracellular signaling events. These pathways are implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The inhibitory action of this compound on LPA1 makes it a valuable tool for studying these processes and a potential therapeutic agent.

Quantitative Data: IC50 Values

The inhibitory potency of this compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the response of the LPA1 receptor to an agonist by 50%. The IC50 of this compound has been determined using different experimental approaches, with backscattering interferometry being a key method.

CompoundTargetAssay MethodReported IC50 ValueReference
This compoundLPA1 ReceptorBackscattering Interferometry2.7 nMMizuno H, et al. J Lipid Res. 2019;60(1):212-217.[2][3]
This compoundLPA1 ReceptorCalcium Mobilization AssayInhibition ObservedMedChemExpress, Product Data Sheet[1]

Experimental Protocols

The determination of the IC50 value for this compound involves sophisticated biophysical and cell-based assays. Below are detailed methodologies for the key experiments cited.

Backscattering Interferometry (BSI)

Backscattering interferometry is a sensitive, label-free technique that measures changes in the refractive index of a solution upon molecular binding events[3][4]. This method allows for the direct measurement of binding affinity between a ligand and its receptor in solution.

Principle: The binding of this compound to the LPA1 receptor causes a conformational change in the protein, which alters the refractive index of the surrounding solution. BSI detects this change as a phase shift in a laser beam that is passed through the sample, allowing for the calculation of binding constants.

Experimental Protocol (Based on Mizuno H, et al. J Lipid Res. 2019):

  • Preparation of LPA1 Receptor: A purified preparation of the human LPA1 receptor is used. This may involve expression in a suitable cell line and subsequent purification from cell membranes.

  • Ligand Preparation: this compound is dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution. A dilution series is then prepared in the assay buffer.

  • Binding Assay:

    • A constant concentration of the purified LPA1 receptor is incubated with varying concentrations of this compound.

    • The samples are loaded into a microfluidic chip.

    • A laser beam is directed through the microfluidic channel, and the backscattered interference pattern is recorded by a detector.

  • Data Analysis:

    • The phase shift of the interference pattern is measured for each concentration of this compound.

    • The change in phase shift is plotted against the logarithm of the inhibitor concentration.

    • The resulting dose-response curve is fitted to a suitable pharmacological model (e.g., a four-parameter logistic equation) to determine the dissociation constant (Kd) or the IC50 value.

Calcium Mobilization Assay

The LPA1 receptor couples to Gq/11 proteins, which, upon activation, stimulate phospholipase C (PLC). PLC in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. A calcium mobilization assay measures this increase in intracellular Ca2+ as a readout of receptor activation. As an antagonist, this compound will inhibit the Ca2+ mobilization induced by an LPA1 agonist.

Principle: Cells expressing the LPA1 receptor are loaded with a Ca2+-sensitive fluorescent dye. Upon stimulation with an LPA1 agonist, the intracellular Ca2+ concentration increases, leading to a change in the fluorescence of the dye. The inhibitory effect of this compound is measured by its ability to reduce this fluorescence signal.

Experimental Protocol:

  • Cell Culture: LPA1-B103 cells, a cell line stably expressing the human LPA1 receptor, are cultured in appropriate media and conditions. Vector-B103 cells (not expressing LPA1) are used as a negative control[1][2].

  • Cell Plating: Cells are seeded into 96-well or 384-well microplates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).

  • Compound Incubation: The dye-loading solution is removed, and the cells are washed with an assay buffer. The cells are then incubated with varying concentrations of this compound or vehicle control for a defined period.

  • Agonist Stimulation and Signal Detection:

    • The microplate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • A baseline fluorescence reading is taken.

    • A solution of an LPA1 agonist (e.g., lysophosphatidic acid, typically at a concentration that elicits a submaximal response, such as 10 µM) is added to the wells[5].

    • The change in fluorescence intensity is monitored over time.

  • Data Analysis:

    • The peak fluorescence response is determined for each well.

    • The percentage of inhibition by this compound is calculated relative to the response in the absence of the inhibitor.

    • The percentage of inhibition is plotted against the logarithm of the this compound concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the biological and experimental processes provide a clearer understanding of the context of this compound's action and its characterization.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates ONO_9780307 This compound ONO_9780307->LPA1 Inhibits Gq Gq/11 LPA1->Gq Gi Gi/o LPA1->Gi G1213 G12/13 LPA1->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation cAMP cAMP ATP->cAMP cAMP_inhibition cAMP Inhibition Cytoskeletal_rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_rearrangement

Caption: LPA1 Receptor Signaling Pathway.

IC50_Determination_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_culture Culture LPA1-expressing cells (e.g., LPA1-B103) plate_cells Seed cells into microplate cell_culture->plate_cells dye_loading Load cells with Ca²⁺-sensitive dye plate_cells->dye_loading add_antagonist Add varying concentrations of this compound dye_loading->add_antagonist add_agonist Stimulate with LPA (LPA1 agonist) add_antagonist->add_agonist measure_fluorescence Measure fluorescence change (intracellular Ca²⁺) add_agonist->measure_fluorescence calculate_inhibition Calculate % inhibition for each concentration measure_fluorescence->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: IC50 Determination Workflow via Calcium Mobilization.

Conclusion

The determination of the IC50 value of this compound for the LPA1 receptor is a critical step in its pharmacological characterization. Through the application of advanced techniques such as backscattering interferometry and established cell-based methods like the calcium mobilization assay, a consistent and potent inhibitory activity has been demonstrated. The detailed protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field of drug discovery and GPCR biology.

References

ONO-9780307: A Technical Guide to its Selectivity for Lysophosphatidic Acid Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of ONO-9780307 for the lysophosphatidic acid (LPA) receptor subtypes. It includes quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound and LPA Receptors

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs) known as LPA receptors. To date, six subtypes have been identified: LPA1, LPA2, LPA3, LPA4, LPA5, and LPA6. These receptors are involved in numerous physiological and pathological processes, making them attractive targets for drug discovery.

This compound is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] It binds to an orthosteric site on the receptor and has been instrumental in elucidating the crystal structure of LPA1.[1][3] Understanding the selectivity of this compound is crucial for its use as a research tool and for the development of therapeutic agents targeting the LPA1 signaling pathway.

Quantitative Selectivity Profile

This compound demonstrates high affinity and selectivity for the human LPA1 receptor. While comprehensive quantitative data for its activity against all LPA receptor subtypes is limited in publicly available literature, the existing data strongly supports its primary action as an LPA1 antagonist.

Receptor SubtypeParameterValue (nM)Reference
LPA1 IC502.7[1][2]
LPA2 -Data not available-
LPA3 -Data not available-
LPA4 -Data not available-
LPA5 -Data not available-
LPA6 -Data not available-

Table 1: Quantitative activity of this compound at LPA receptor subtypes.

Structural and computational studies suggest a basis for the selectivity of this compound for LPA1 over LPA2 and LPA3. A key amino acid residue, Histidine 40 (His40), is present in the binding pocket of LPA1 but is not conserved in LPA2 and LPA3.[3] This difference is hypothesized to be a key determinant of the observed selectivity.[3] For comparison, the LPA receptor antagonist Ki16425 shows a selectivity profile with inhibitory activity in the order of LPA1 ≥ LPA3 >> LPA2.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonist activity of this compound at LPA receptors.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.

Objective: To determine the inhibitory potency (IC50) of this compound on LPA1 receptor activation.

Materials:

  • Cells stably expressing the human LPA1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (B1678239)

  • LPA (agonist)

  • This compound (antagonist)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture: Culture LPA1-expressing cells in appropriate medium supplemented with FBS. Seed the cells into 96-well or 384-well plates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-4 µM), Pluronic F-127 (0.02-0.04%), and probenecid (2.5 mM) in HBSS.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in HBSS.

    • Prepare a solution of LPA at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay:

    • Wash the cells with HBSS containing probenecid to remove excess dye.

    • Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Place the plate in the fluorescence reader and initiate recording of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm).

    • After establishing a stable baseline, add the LPA agonist solution to all wells.

    • Continue recording the fluorescence signal for a further 1-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed LPA1-expressing cells in microplate B Load cells with Fluo-4 AM calcium indicator A->B Incubate C Add this compound (antagonist) B->C Wash D Add LPA (agonist) C->D Incubate E Measure fluorescence change D->E Real-time F Normalize data E->F G Generate dose-response curve F->G H Calculate IC50 G->H G cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis A Combine LPA1 membranes, GDP, and this compound B Add LPA (agonist) A->B C Add [35S]GTPγS B->C D Incubate C->D E Rapid filtration (separate bound from free) D->E F Wash filters E->F G Scintillation counting F->G H Data analysis (determine IC50) G->H G cluster_receptor Cell Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates ONO This compound ONO->LPA1 Inhibits Gi Gαi/o LPA1->Gi Gq Gαq/11 LPA1->Gq G1213 Gα12/13 LPA1->G1213 AC Adenylyl Cyclase (Inhibition) Gi->AC PLC Phospholipase C (Activation) Gq->PLC Rho RhoGEF -> RhoA (Activation) G1213->Rho PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Rock ROCK -> Cytoskeletal Rearrangement Rho->Rock Ca ↑ Intracellular Ca2+ PIP2->Ca

References

ONO-9780307: A Deep Dive into its Role in Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-9780307 is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1)[1][2][3]. LPA1 is a G protein-coupled receptor (GPCR) activated by the bioactive lipid, lysophosphatidic acid (LPA)[4][5]. LPA and its receptors are implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, fibrosis, and cancer progression[5][6]. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cellular signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

This compound functions as a competitive antagonist at the LPA1 receptor[4]. It binds to the orthosteric site within the transmembrane bundle of the receptor, the same site recognized by the endogenous ligand, LPA. The binding of this compound prevents the conformational changes necessary for receptor activation. Specifically, the indane moiety of this compound sterically hinders the inward movement of transmembrane helix 7 (TM7), a critical step in the activation of class A GPCRs like LPA1[4][7]. By locking the receptor in an inactive state, this compound effectively blocks the initiation of downstream signaling cascades.

Quantitative Data Summary

The inhibitory potency of this compound on the LPA1 receptor has been quantified in vitro.

CompoundTargetAssay TypeMeasured ValueReference
This compoundHuman LPA1 ReceptorInhibition of LPA-induced Ca2+ mobilizationIC50: 2.7 nM[1][2]

Impact on Cell Signaling Pathways

The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13, to initiate a variety of intracellular signaling events[5]. By antagonizing LPA1, this compound effectively inhibits these downstream pathways.

LPA1 Signaling and its Inhibition by this compound

LPA1_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates This compound This compound This compound->LPA1 Inhibits Gq Gq/11 LPA1->Gq Gi Gi/o LPA1->Gi G1213 G12/13 LPA1->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Cell_Proliferation Cell Proliferation cAMP->Cell_Proliferation Cell_Migration Cell Migration RhoA->Cell_Migration Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement

Caption: this compound blocks LPA-induced LPA1 activation and downstream signaling.

  • Gq/11 Pathway: Upon activation by LPA, LPA1 stimulates the Gq/11 family of G proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key signaling event that this compound has been shown to inhibit[1][2].

  • Gi/o Pathway: LPA1 activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is often associated with cell proliferation.

  • G12/13 Pathway: The coupling of LPA1 to G12/13 activates Rho GTPases through Rho-specific guanine (B1146940) nucleotide exchange factors (RhoGEFs). The activation of RhoA is a central event in regulating the actin cytoskeleton, leading to changes in cell shape, motility, and migration.

By blocking the initial step of receptor activation, this compound prevents the propagation of signals through all of these pathways, thereby inhibiting the cellular responses mediated by LPA1.

Experimental Protocols

The characterization of this compound as an LPA1 antagonist has been established through various in vitro and structural biology techniques.

In Vitro Calcium Mobilization Assay

This assay is a common method to assess the functional activity of GPCRs that couple to the Gq pathway.

Objective: To determine the inhibitory concentration (IC50) of this compound against LPA-induced calcium mobilization in cells expressing the human LPA1 receptor.

Methodology:

  • Cell Culture: LPA1-overexpressing cells (e.g., LPA1-B103 cells) and a vector control cell line are cultured in appropriate media[1][2].

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Incubation: this compound is serially diluted to various concentrations and pre-incubated with the cells.

  • LPA Stimulation: An LPA solution at a concentration known to elicit a sub-maximal response (e.g., EC80) is added to the wells to stimulate the LPA1 receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The fluorescence data is normalized, and the IC50 value for this compound is calculated by fitting the concentration-response data to a four-parameter logistic equation.

X-ray Crystallography

Structural studies have been crucial in elucidating the precise binding mode of this compound to the LPA1 receptor[7].

Objective: To solve the high-resolution crystal structure of the human LPA1 receptor in complex with this compound.

Methodology:

  • Protein Expression and Purification: The human LPA1 receptor is expressed in an appropriate system (e.g., insect cells) and purified using affinity chromatography. To enhance stability for crystallization, the receptor may be co-expressed with a stabilizing fusion partner like bacteriorhodopsin-like protein (bRIL)[7].

  • Complex Formation: The purified LPA1 receptor is incubated with a molar excess of this compound.

  • Crystallization: The LPA1-ONO-9780307 complex is subjected to crystallization screening using techniques such as lipidic cubic phase (LCP) crystallization.

  • Data Collection: X-ray diffraction data are collected from the resulting crystals at a synchrotron source.

  • Structure Determination and Refinement: The crystal structure is solved using molecular replacement and refined to high resolution. This reveals the detailed molecular interactions between this compound and the amino acid residues of the LPA1 binding pocket[7].

Experimental_Workflow cluster_in_vitro In Vitro Functional Assay cluster_structural Structural Biology Cell_Culture Culture LPA1-expressing cells Dye_Loading Load with Ca²⁺ sensitive dye Cell_Culture->Dye_Loading Compound_Addition Add this compound Dye_Loading->Compound_Addition LPA_Stimulation Stimulate with LPA Compound_Addition->LPA_Stimulation Signal_Measurement Measure fluorescence LPA_Stimulation->Signal_Measurement IC50_Calculation Calculate IC50 Signal_Measurement->IC50_Calculation Protein_Expression Express & Purify LPA1 Complex_Formation Form LPA1-ONO-9780307 complex Protein_Expression->Complex_Formation Crystallization Crystallize the complex Complex_Formation->Crystallization Data_Collection Collect X-ray diffraction data Crystallization->Data_Collection Structure_Solution Solve and refine the structure Data_Collection->Structure_Solution Binding_Mode Elucidate binding mode Structure_Solution->Binding_Mode

Caption: Workflow for functional and structural characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and specific antagonist of the LPA1 receptor. Its mechanism of action, involving the direct competitive inhibition of LPA binding and the stabilization of an inactive receptor conformation, is understood at a molecular level. By blocking LPA1-mediated signaling through Gq, Gi, and G12/13 pathways, this compound holds therapeutic potential for diseases driven by aberrant LPA signaling. The experimental methodologies outlined provide a robust framework for the continued investigation of this and other LPA1 receptor modulators.

References

ONO-9780307: An In-Depth Technical Guide for the Study of LPA1 in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in a multitude of cellular processes, including cell proliferation, migration, and survival.[1] Its effects are mediated through a family of G protein-coupled receptors (GPCRs), with the LPA receptor 1 (LPA1) being a key player in cancer progression. Aberrant LPA1 signaling has been implicated in the pathogenesis of various cancers, including breast, lung, pancreatic, and ovarian cancer, making it a compelling target for therapeutic intervention.[2]

ONO-9780307 is a potent and specific antagonist of the LPA1 receptor.[3][4] While extensive preclinical and clinical data on this compound in the context of cancer are not publicly available, its high affinity and specificity make it a valuable research tool for elucidating the role of LPA1 in oncology. This technical guide provides a comprehensive overview of this compound, the LPA1 signaling pathway, and methodologies for its study in cancer research.

This compound: A Potent LPA1 Antagonist

This compound is a synthetic, small-molecule antagonist of the human LPA1 receptor. Its primary utility demonstrated in the scientific literature is as a high-affinity ligand for biophysical and structural studies, including the elucidation of the crystal structure of the LPA1 receptor.[1]

Table 1: this compound Compound Specifications

PropertyValueReference
Target Lysophosphatidic acid receptor 1 (LPA1)[3][4]
Mechanism of Action Antagonist[3][4]
IC50 2.7 nM[3][4]
Chemical Formula C30H35NO7[3]
Molecular Weight 521.6 g/mol [3]

LPA1 Signaling in Cancer

Activation of LPA1 by its ligand, LPA, initiates a cascade of intracellular signaling events that contribute to the hallmarks of cancer. LPA1 couples to several G proteins, primarily Gi/o, Gq/11, and G12/13, to activate downstream effector pathways.[2]

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_proteins Gαi/o, Gαq/11, Gα12/13 LPA1->G_proteins Ras_Raf_MEK_ERK Ras_Raf_MEK_ERK G_proteins->Ras_Raf_MEK_ERK PI3K_Akt PI3K_Akt G_proteins->PI3K_Akt G_i_effects G_i_effects G_proteins->G_i_effects PLC PLC G_proteins->PLC Rho_ROCK Rho_ROCK G_proteins->Rho_ROCK Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Survival PI3K_Akt->Survival IP3_DAG IP3_DAG PLC->IP3_DAG Ca_mobilization Ca_mobilization IP3_DAG->Ca_mobilization PKC PKC IP3_DAG->PKC Ca_mobilization->Proliferation PKC->Proliferation Migration Migration Rho_ROCK->Migration Invasion Invasion Rho_ROCK->Invasion

Figure 1: Simplified LPA1 signaling pathway in cancer.

Preclinical Data for LPA1 Antagonists in Cancer (Illustrative Examples)

While specific preclinical data for this compound in cancer models are limited in the public domain, studies on other LPA1 antagonists provide evidence for the therapeutic potential of targeting this receptor in oncology.

Table 2: In Vitro Activity of LPA1 Antagonists in Cancer Cell Lines

CompoundCancer TypeAssayEndpointResultReference
Ki16425 Lung Cancer (A549)MigrationLPA-induced migrationInhibition[3]
Ki16425 Lung Cancer (A549)ProliferationLPA-induced proliferationInhibition[3]
Ki16425 Lung Cancer (A549)Colony FormationLPA-induced colony formationInhibition[3]
AM095 Melanoma (A2058)ChemotaxisLPA-driven chemotaxisIC50 = 233 nM[1]

Table 3: In Vivo Efficacy of LPA1 Antagonists in Cancer Models

CompoundCancer ModelDosingKey FindingsReference
ono7300243 Lung Cancer (A549 xenograft)Not specifiedBlocked LPA-induced actions[3]
Ki16425 Pancreatic Cancer (YAPC-PD xenograft)Oral administrationInhibited tumor weight, invasion, and metastasis[5]

Experimental Protocols for Studying LPA1 Antagonists

The following are generalized protocols for key experiments to evaluate the efficacy of LPA1 antagonists like this compound in cancer research. These protocols should be optimized for specific cell lines and experimental conditions.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block LPA-induced increases in intracellular calcium, a hallmark of Gq-mediated LPA1 signaling.

Calcium_Mobilization_Workflow

Figure 2: Workflow for a calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: Plate cells expressing the LPA1 receptor (e.g., CHO-K1 cells stably transfected with human LPA1) in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time.

  • LPA Stimulation: Add a fixed concentration of LPA to stimulate calcium mobilization.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibition of the LPA-induced calcium response at each concentration of this compound to determine the IC50 value.

Cell Migration and Invasion Assays

These assays assess the ability of an LPA1 antagonist to inhibit cancer cell motility, a critical step in metastasis.

Migration_Invasion_Workflow

Figure 3: Workflow for cell migration and invasion assays.

Detailed Methodology:

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, no coating is necessary.

  • Cell Seeding: Suspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle and seed them into the upper chamber of the Transwell insert.

  • Chemoattractant: Add medium containing LPA to the lower chamber to act as a chemoattractant.

  • Incubation: Incubate the plate for a period sufficient to allow for cell migration or invasion (typically 24-48 hours).

  • Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Staining and Quantification: Fix the cells that have migrated to the lower surface of the membrane and stain them with a dye such as crystal violet. Count the number of stained cells in several fields of view under a microscope.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of an LPA1 antagonist in a living organism.

Xenograft_Workflow

Figure 4: Workflow for an in vivo tumor xenograft study.

Detailed Methodology:

  • Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[6]

  • Tumor Growth: Monitor the mice until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to different treatment groups: vehicle control and one or more doses of this compound. Administer the treatment according to a defined schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for histological analysis or biomarker studies.

Conclusion

This compound is a powerful tool for investigating the role of LPA1 in cancer. Its high potency and specificity allow for precise interrogation of the LPA1 signaling pathway. While direct evidence of its anti-cancer efficacy is not yet widely published, the data from other LPA1 antagonists strongly suggest that inhibiting this receptor is a promising therapeutic strategy. The experimental protocols outlined in this guide provide a framework for researchers to explore the potential of this compound and other LPA1 antagonists in the development of novel cancer therapies. Further research is warranted to fully elucidate the preclinical and clinical potential of this compound in oncology.

References

ONO-9780307: A Technical Guide on its Role as a Lysophosphatidic Acid Receptor 1 Antagonist and its Implications for Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to ONO-9780307

This compound is a small molecule inhibitor designed to specifically target the LPA1 receptor. Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of LPA1 signaling.

Chemical Properties and Potency

This compound exhibits potent antagonism of the LPA1 receptor, as demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) for receptor binding. This high potency suggests that it can effectively block LPA-induced signaling at low concentrations.

Compound Target IC50 (Binding Affinity) CAS Number Molecular Formula Molecular Weight
This compoundLPA1 Receptor2.7 nM[1][2]856691-44-6[1][2]C30H35NO7[1][2]521.60 g/mol [1][2]

The LPA1 Signaling Pathway and its Role in Cell Migration

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), with LPA1 being a prominent member. The activation of LPA1 by LPA initiates a cascade of intracellular signaling events that are central to the regulation of cell migration.

Mechanism of LPA1-Mediated Cell Migration

Upon LPA binding, the LPA1 receptor couples to heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. This coupling triggers downstream signaling pathways that converge on the cytoskeleton, leading to changes in cell shape, adhesion, and motility. Key downstream effectors include:

  • Rho GTPases: Activation of RhoA, Rac1, and Cdc42, master regulators of the actin cytoskeleton, leading to the formation of stress fibers, lamellipodia, and filopodia, which are essential for cell movement.

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival, proliferation, and migration.

  • Mitogen-activated protein kinase (MAPK) pathway: The ERK1/2 signaling cascade, which is involved in cell proliferation and migration.

The culmination of these signaling events is the promotion of directional cell migration, a process that is hijacked by cancer cells to facilitate invasion and metastasis.

This compound as an Inhibitor of LPA1 Signaling

This compound acts as a competitive antagonist at the orthosteric binding site of the LPA1 receptor.[1] By occupying this site, it prevents the binding of the endogenous ligand LPA, thereby inhibiting the initiation of the downstream signaling cascades that promote cell migration.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates ONO_9780307 This compound ONO_9780307->LPA1 Inhibits G_proteins Gαi/o, Gαq/11, Gα12/13 LPA1->G_proteins Activates Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) G_proteins->Rho_GTPases PI3K_Akt PI3K/Akt Pathway G_proteins->PI3K_Akt MAPK MAPK Pathway (ERK1/2) G_proteins->MAPK Cytoskeleton Cytoskeletal Reorganization Rho_GTPases->Cytoskeleton Cell_Migration Cell Migration PI3K_Akt->Cell_Migration MAPK->Cell_Migration Cytoskeleton->Cell_Migration

Caption: LPA1 Signaling Pathway and Inhibition by this compound.

Expected Effects of this compound on Cell Migration

Based on its mechanism of action as a potent LPA1 antagonist, this compound is expected to significantly inhibit LPA-induced cell migration. Studies on other LPA1 antagonists have consistently demonstrated a reduction in the migratory and invasive potential of various cell types, including cancer cells and fibroblasts.

LPA1 Antagonist Cell Type Assay Effect on Migration/Invasion Reference
Ki16425Pancreatic Cancer CellsTranswell InvasionInhibition of LPA-induced invasion[4]
Ki16425Neuroblastoma CellsTranswell MigrationNo effect on migration, but blocked LPA-induced suppression of migration[5]
BrP-LPABreast Cancer CellsScratch WoundReduction of LPA-induced migration[6]
AM966A549 Lung Cancer CellsTranswell MigrationAbolished PA-stimulated cell migration[7]

It is highly probable that this compound would exhibit similar inhibitory effects on cell migration in a dose-dependent manner. The precise IC50 for migration inhibition would need to be determined experimentally for specific cell lines.

Experimental Protocols for Assessing the Effect of this compound on Cell Migration

To quantitatively assess the impact of this compound on cell migration, standard in vitro assays such as the wound healing (scratch) assay and the transwell (Boyden chamber) assay are recommended.

Wound Healing (Scratch) Assay

This assay provides a straightforward method to study collective cell migration.

Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the test compound.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.

  • Serum Starvation (Optional): To reduce the influence of serum-derived growth factors, cells can be serum-starved for 12-24 hours prior to the assay.

  • Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing various concentrations of this compound or vehicle control (e.g., DMSO) to the respective wells.

  • Image Acquisition: Immediately after treatment (time 0), capture images of the scratch using an inverted microscope. Continue to capture images at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours, or until the wound in the control wells is nearly closed.

  • Data Analysis: The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as follows: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100% Where T0 is the initial time point and Tx is the subsequent time point. The rate of migration can be determined by plotting the percentage of wound closure against time.

Wound_Healing_Workflow A Seed cells to confluence B Create scratch with pipette tip A->B C Wash to remove debris B->C D Add media with this compound or vehicle control C->D E Image at T=0 and subsequent time points D->E F Measure wound area and calculate % wound closure E->F

Caption: Workflow for the Wound Healing (Scratch) Assay.
Transwell (Boyden Chamber) Migration Assay

This assay is used to assess the chemotactic response of cells towards a chemoattractant.

Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., LPA). The ability of the cells to migrate through the pores towards the chemoattractant is quantified.

Detailed Methodology:

  • Preparation of Transwell Inserts: Rehydrate the transwell inserts (typically with 8 µm pores) with serum-free medium. For invasion assays, the membrane can be coated with an extracellular matrix protein like Matrigel.

  • Chemoattractant: In the lower wells of a 24-well plate, add medium containing LPA (e.g., 1 µM) as the chemoattractant. Include wells with serum-free medium as a negative control.

  • Cell Preparation: Harvest and resuspend cells in serum-free medium.

  • Treatment: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for sufficient migration (typically 4-24 hours, depending on the cell type).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde, and then stain with a solution such as crystal violet.

  • Quantification: Elute the stain from the migrated cells and measure the absorbance using a plate reader. Alternatively, count the number of stained cells in several microscopic fields for each membrane and calculate the average.

Transwell_Assay_Workflow A Add chemoattractant (LPA) to lower chamber B Seed cells pre-treated with this compound or vehicle into upper chamber A->B C Incubate to allow migration B->C D Remove non-migrated cells from top of membrane C->D E Fix and stain migrated cells on bottom of membrane D->E F Quantify migrated cells (imaging or elution) E->F

Caption: Workflow for the Transwell Migration Assay.

Conclusion

This compound is a powerful and specific pharmacological tool for the investigation of LPA1 receptor signaling. Given the well-established role of the LPA1 pathway in promoting cell migration, this compound is expected to be a potent inhibitor of this process. Its utility in preclinical research, particularly in the fields of oncology and fibrosis where aberrant cell migration is a key pathological feature, is significant. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of the anti-migratory effects of this compound and other LPA1 antagonists. Further studies are warranted to elucidate the precise quantitative effects of this compound on the migration of various cell types and to explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for ONO-9780307 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-9780307 is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including fibrosis.[1][2][3] As a selective inhibitor, this compound serves as a critical tool for studying LPA1 signaling and as a potential therapeutic agent. This document provides detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound, including a functional calcium mobilization assay and a biophysical binding assay using backscattering interferometry (BSI).

Mechanism of Action

This compound functions by binding to an orthosteric site within the LPA1 receptor, competitively inhibiting the binding of the endogenous ligand, lysophosphatidic acid (LPA).[1][3][4] LPA1 couples to multiple G protein families, primarily Gq/11, Gi/o, and G12/13, to initiate downstream signaling cascades. By blocking LPA binding, this compound effectively attenuates these signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity against the LPA1 receptor.

ParameterValueAssay TypeCell Line/SystemReference
IC50 2.7 nMCalcium MobilizationNot explicitly stated[1][3]
pKd 8.00Backscattering InterferometryLPA1-nanovesicles
Kd 9.90 ± 4.55 nMBackscattering InterferometryLPA1-nanovesicles

Signaling Pathway

The activation of LPA1 by LPA triggers a multi-faceted signaling cascade. The Gq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a response that can be measured to assess receptor activation. The Gi/o pathway inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. The G12/13 pathway activates Rho, a small GTPase involved in cytoskeletal reorganization. This compound blocks these downstream events by preventing the initial ligand-receptor interaction.

LPA1_Signaling_Pathway cluster_membrane Plasma Membrane LPA1 LPA1 Receptor Gq Gq/11 LPA1->Gq Gi Gi/o LPA1->Gi G1213 G12/13 LPA1->G1213 PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP↓ AC->cAMP Produces Rho Rho Activation RhoGEF->Rho LPA LPA (Agonist) LPA->LPA1 Binds & Activates ONO This compound (Antagonist) ONO->LPA1 Binds & Inhibits Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release Ca_cyto Ca²⁺ (Cytosol)↑ Ca_ER->Ca_cyto

LPA1 Receptor Signaling Pathways

Experimental Protocols

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed LPA1-B103 cells in 96-well plate B Culture overnight A->B C Load cells with Fluo-4 AM calcium indicator dye B->C D Incubate with this compound or vehicle control C->D E Stimulate with LPA agonist D->E F Measure fluorescence change (FDSS/FLIPR) E->F G Calculate dose-response curves F->G H Determine IC50 value G->H

Calcium Mobilization Assay Workflow

Materials:

  • LPA1-B103 cells (rat neuroblastoma B103 cells stably expressing human LPA1)

  • Vector-B103 cells (control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • LPA (e.g., 1-oleoyl-LPA)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black-wall, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling (e.g., FDSS7000, FLIPR)

Procedure:

  • Cell Plating:

    • Seed LPA1-B103 and Vector-B103 cells into a 96-well plate at a density of 40,000 to 80,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution of Fluo-4 AM (e.g., 2-4 µM) in HBSS. The addition of Pluronic F-127 (e.g., 0.02-0.04%) can aid in dye solubilization.

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound or vehicle control to the wells.

  • Agonist Stimulation and Measurement:

    • Place the cell plate into the fluorescence plate reader and establish a stable baseline fluorescence reading.

    • Automatically add a pre-determined concentration of LPA (e.g., EC80 concentration) to stimulate the cells.

    • Immediately begin monitoring the change in fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

  • Data Analysis:

    • Calculate the antagonist response as the percentage inhibition of the LPA-induced calcium signal.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Backscattering Interferometry (BSI) Assay

BSI is a label-free technique that measures changes in the refractive index of a solution upon molecular binding, allowing for the determination of binding affinity (Kd) and competitive binding.

Experimental Workflow:

BSI_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Culture LPA1-B103 and Vector-B103 cells B Prepare microsomal fractions A->B C Generate LPA1 and control nanovesicles via sonication B->C E Incubate this compound with LPA1 or control nanovesicles C->E D Prepare serial dilutions of This compound D->E F Measure binding signal using BSI E->F G Subtract non-specific binding F->G H Determine Kd from specific binding curve G->H

Backscattering Interferometry Workflow

Materials:

  • LPA1-B103 and Vector-B103 cells

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • This compound

  • Endogenous LPA1 ligands (for competition assay, e.g., 1-oleoyl-LPA)

  • Probe sonicator

  • Dynamic light scattering (DLS) instrument

  • Backscattering interferometry instrument

Procedure:

  • Preparation of LPA1-Nanovesicles:

    • Harvest LPA1-B103 and Vector-B103 cells and prepare microsomal membrane fractions by differential centrifugation.

    • Resuspend the membrane fractions in PBS with protease inhibitors.

    • Sonicate the membrane suspensions to produce nanovesicles with a diameter of approximately 100-200 nm.

    • Confirm the size distribution of the nanovesicles using DLS.

  • Binding Affinity (Kd) Determination:

    • Prepare serial dilutions of this compound in a suitable buffer (e.g., PBS with low concentration of BSA and ethanol (B145695) to aid solubility).

    • Mix the this compound dilutions with a fixed concentration of LPA1-nanovesicles or control nanovesicles (for non-specific binding).

    • Allow the mixtures to equilibrate.

    • Measure the binding signal for each concentration using the BSI instrument.

    • Subtract the non-specific binding signal (from control nanovesicles) from the total binding signal (from LPA1-nanovesicles) to obtain the specific binding.

    • Plot the specific binding signal against the this compound concentration and fit the data to a one-site binding model to determine the Kd.

  • Competitive Binding Assay:

    • Prepare mixtures of LPA1-nanovesicles and a fixed concentration of this compound.

    • Add increasing concentrations of a competing endogenous ligand (e.g., LPA).

    • Measure the BSI signal for each concentration of the competing ligand.

    • A decrease in the BSI signal indicates displacement of this compound from the LPA1 receptor.

    • Plot the BSI signal against the concentration of the competing ligand to determine its IC50 for displacing this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. The calcium mobilization assay is a reliable method for assessing the functional antagonism of this compound at the LPA1 receptor, while the backscattering interferometry assay offers a sensitive, label-free approach to quantify its binding affinity and competitive interactions. These assays are essential tools for researchers in the field of GPCR pharmacology and drug development.

References

Application Notes and Protocols for ONO-9780307 in a Cell-Based Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-9780307 is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes.[1][2][3] The LPA1 receptor is known to couple to multiple G-proteins, including Gq/11 and Gi/o, which, upon activation by an agonist like lysophosphatidic acid (LPA), trigger a signaling cascade that leads to the mobilization of intracellular calcium (Ca2+).[4][5] This increase in cytosolic Ca2+ can be quantitatively measured using fluorescent calcium indicators, making it a robust method for characterizing the activity of LPA1 receptor modulators.

These application notes provide a detailed protocol for an in vitro cell-based calcium mobilization assay to determine the antagonist potency of this compound on the human LPA1 receptor. The assay is suitable for a high-throughput screening (HTS) format using automated fluorescence plate readers.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound.

Assay TypeTargetCell Line/SystemPotency (IC50)Reference
Calcium Mobilization InhibitionHuman LPA1 ReceptorLPA1-B103 cells2.7 nM[1][2][3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LPA1 receptor signaling pathway leading to calcium mobilization and the experimental workflow for determining the antagonist activity of this compound.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA (Agonist) LPA1 LPA1 Receptor LPA->LPA1 Binds & Activates ONO_9780307 This compound (Antagonist) ONO_9780307->LPA1 Binds & Inhibits Gq Gq Protein LPA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Releases Ca²⁺

Caption: LPA1 receptor signaling cascade leading to calcium mobilization and its inhibition by this compound.

Antagonist_Assay_Workflow start Start plate_cells Plate LPA1-expressing cells in 96/384-well plates start->plate_cells incubate_cells Incubate overnight plate_cells->incubate_cells dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_cells->dye_loading incubate_dye Incubate for 45-60 min at 37°C dye_loading->incubate_dye prepare_compounds Prepare serial dilutions of This compound (Antagonist) and a fixed concentration of LPA (Agonist, e.g., EC₈₀) incubate_dye->prepare_compounds add_antagonist Add this compound to cells and incubate for 15-30 min prepare_compounds->add_antagonist measure_fluorescence Measure baseline fluorescence in a FLIPR or FlexStation add_antagonist->measure_fluorescence add_agonist Add LPA to stimulate calcium release measure_fluorescence->add_agonist measure_response Measure fluorescence change over time add_agonist->measure_response analyze_data Analyze data to determine IC₅₀ for this compound measure_response->analyze_data end End analyze_data->end

Caption: Experimental workflow for the this compound antagonist calcium mobilization assay.

Experimental Protocols

This section provides a detailed methodology for determining the antagonist activity of this compound using a cell-based calcium mobilization assay.

Materials and Reagents
  • Cells: A cell line stably expressing the human LPA1 receptor (e.g., CHO-hLPA1 or HEK293-hLPA1).

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM).

  • LPA (18:1 or other relevant species): Prepare a stock solution in a suitable vehicle (e.g., fatty acid-free BSA).

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM/F12 supplemented with FBS, antibiotics, and selection agents).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Pluronic F-127: To aid in dye loading.

  • Probenecid: (Optional) To inhibit dye extrusion from cells.

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • Fluorescence Plate Reader: With automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Experimental Procedure

This protocol is designed for a 96-well or 384-well plate format to assess the antagonist activity of this compound.

1. Cell Plating:

  • Culture LPA1-expressing cells to ~80-90% confluency.

  • Harvest the cells and resuspend them in a fresh culture medium.

  • Plate the cells into black-walled, clear-bottom microplates at a density optimized for your cell line (e.g., 20,000 - 50,000 cells per well for a 96-well plate).

  • Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Dye Loading:

  • Prepare a Dye Loading Solution. For example, for Fluo-4 AM, mix the dye with an equal volume of 20% Pluronic F-127 in DMSO before diluting it in the Assay Buffer to the final desired concentration (e.g., 2-4 µM). Probenecid can be added to the Assay Buffer at a final concentration of 2.5 mM.

  • Aspirate the cell culture medium from the wells.

  • Add an equal volume of the Dye Loading Solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Following incubation, allow the plate to equilibrate to room temperature for 15-30 minutes.

3. Compound Plate Preparation:

  • Antagonist Plate (this compound): Perform a serial dilution of this compound in Assay Buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution starting from a concentration that is 4X the final desired highest concentration).

  • Agonist Plate (LPA): Prepare the LPA solution in Assay Buffer at a concentration that is 4X the final desired EC₈₀ concentration. The EC₈₀ should be predetermined from an agonist dose-response curve.

4. Fluorescence Measurement (Antagonist Mode):

  • Place the cell plate, antagonist plate, and agonist plate into the fluorescence plate reader.

  • Program the instrument to perform the following steps:

    • Baseline Reading: Measure the baseline fluorescence of the cells for 10-20 seconds.

    • Antagonist Addition: Add the this compound dilutions from the antagonist plate to the cell plate.

    • Incubation: Incubate the cell plate with the antagonist for a predetermined time (e.g., 15-30 minutes).

    • Agonist Addition: Add the LPA solution from the agonist plate to the cell plate to stimulate calcium mobilization.

    • Response Reading: Immediately after agonist addition, measure the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes) to capture the calcium flux.

5. Data Analysis:

  • The change in fluorescence is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.

  • Plot the fluorescence response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound. This represents the concentration of the antagonist that inhibits 50% of the maximal response to the agonist.

Conclusion

This document provides a comprehensive guide for utilizing this compound in a cell-based calcium mobilization assay to characterize its antagonist activity at the LPA1 receptor. The detailed protocols and supporting information are intended to enable researchers to successfully implement this assay in their drug discovery and development workflows.

References

ONO-9780307 In Vivo Experimental Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: ONO-9780307 is a potent and specific synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1), with an IC50 of 2.7 nM[1]. LPA1 is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis[2]. Antagonism of LPA1 signaling is a promising therapeutic strategy for various diseases, including cancer and fibrotic conditions[3][4][5][6]. These application notes provide a comprehensive guide for the in vivo experimental design of this compound, including detailed protocols and data presentation formats.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the orthosteric site of the LPA1 receptor[1][3]. By binding to LPA1, it prevents the inward movement of the seventh transmembrane helix (TM7), thereby inhibiting receptor activation by its endogenous ligand, lysophosphatidic acid (LPA)[7]. The LPA1 receptor couples to several G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades. These pathways ultimately regulate cellular responses such as proliferation, survival, and migration.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates ONO_9780307 This compound ONO_9780307->LPA1 Inhibits G_proteins Gαq/11, Gαi/o, Gα12/13 LPA1->G_proteins Activates PLC PLC G_proteins->PLC Gαq/11 AC Adenylyl Cyclase G_proteins->AC Gαi/o RhoA RhoA G_proteins->RhoA Gα12/13 PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Cellular_Responses Cell Proliferation, Survival, Migration Ca2_release->Cellular_Responses PKC->Cellular_Responses cAMP cAMP ↓ AC->cAMP cAMP->Cellular_Responses ROCK ROCK RhoA->ROCK ROCK->Cellular_Responses

Caption: LPA1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data Summary

While specific in vivo data for this compound is limited in publicly available literature, the following tables provide a template for summarizing key quantitative parameters based on its in vitro activity and data from analogous LPA1 antagonists.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
IC502.7 nMLPA1-B103[1][3]

Table 2: Preclinical Pharmacokinetics of Representative LPA1 Antagonists (for reference)

CompoundSpeciesRouteOral Bioavailability (%)Clearance (mL/min/kg)Reference
BMS-986278MouseOral7037[7]
BMS-986278RatOral10015[7]
BMS-986278MonkeyOral792[7]
ONO-0300302Rati.v.-15.9[8]

Table 3: In Vivo Formulation of this compound

ComponentProportionSolubilityReference
DMSO10%-[1][9]
Corn Oil90%≥ 5 mg/mL[1][9]

In Vivo Experimental Protocols

The following protocols are generalized based on common practices for evaluating LPA1 antagonists in preclinical models of cancer and fibrosis. Researchers should optimize these protocols based on their specific experimental goals.

General Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Xenograft, Bleomycin-induced) acclimatization Animal Acclimatization (1-2 weeks) animal_model->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization formulation Prepare this compound Formulation randomization->formulation dosing Administer this compound (e.g., Oral Gavage, IP) formulation->dosing monitoring Monitor Animal Health & Tumor Growth/Fibrosis Markers dosing->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint collection Collect Tissues/Blood endpoint->collection analysis Pharmacokinetic, Pharmacodynamic, & Histological Analysis collection->analysis data_interpretation Data Interpretation & Reporting analysis->data_interpretation

Caption: General workflow for in vivo efficacy studies of this compound.

Protocol 1: Xenograft Tumor Model (e.g., Pancreatic, Lung Cancer)

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., Nude, SCID)

  • Cancer cell line with demonstrated LPA1 expression (e.g., A549 lung cancer cells, YAPC-PD pancreatic cancer cells)[4][10]

  • This compound

  • Vehicle (10% DMSO, 90% corn oil)

  • Matrigel (optional, for subcutaneous injection)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or media, optionally mixed with Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups (n=8-10 per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • On each treatment day, dilute the stock solution with corn oil to the final concentration (e.g., 1-10 mg/kg).

    • Administer this compound or vehicle to the respective groups via oral gavage or intraperitoneal injection daily or as determined by pharmacokinetic studies.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and general health.

    • Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.

  • Tissue Collection and Analysis:

    • Collect tumors for weight measurement, histology, and biomarker analysis (e.g., proliferation markers, apoptosis markers).

    • Collect blood for pharmacokinetic analysis.

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To assess the anti-fibrotic potential of this compound in a mouse model of lung fibrosis.

Materials:

  • C57BL/6 mice

  • Bleomycin (B88199) sulfate

  • This compound

  • Vehicle (10% DMSO, 90% corn oil)

  • Anesthesia (e.g., isoflurane)

  • Equipment for intratracheal instillation

Procedure:

  • Induction of Fibrosis:

    • Anesthetize mice.

    • Intratracheally instill a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline. Control animals receive saline only.

  • Treatment:

    • Begin treatment with this compound (e.g., 10-30 mg/kg, orally) either prophylactically (starting at the time of bleomycin instillation) or therapeutically (starting 7-10 days post-bleomycin).

    • Administer this compound or vehicle daily.

  • Monitoring and Endpoint:

    • Monitor animal body weight and signs of respiratory distress.

    • Sacrifice animals at a predetermined time point (e.g., 14 or 21 days post-bleomycin).

  • Analysis:

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

    • Harvest lungs for histological analysis (e.g., Masson's trichrome staining for collagen) and measurement of hydroxyproline (B1673980) content as an indicator of collagen deposition.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Objective: To determine the pharmacokinetic profile and establish a relationship between drug concentration and pharmacological effect.

Protocol:

  • Pharmacokinetics:

    • Administer a single dose of this compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral) and intravenously.

    • Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters: Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.

  • Pharmacodynamics:

    • In a relevant in vivo model (e.g., LPA-induced cytokine release), administer varying doses of this compound.

    • At the time of expected peak drug concentration, challenge the animals with LPA.

    • Measure a relevant biomarker of LPA1 activity (e.g., histamine (B1213489) release, downstream signaling molecule phosphorylation in a target tissue) at various time points post-challenge.

    • Correlate the extent of biomarker modulation with the plasma concentrations of this compound.

Toxicology Assessment

A preliminary toxicology assessment should be conducted to determine the maximum tolerated dose (MTD) and identify potential off-target effects. This typically involves dose-range-finding studies in rodents, followed by more definitive studies at and around the MTD. Key parameters to monitor include clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific research questions and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.

References

ONO-9780307 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-9780307 is a potent and specific synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor involved in various physiological and pathological processes.[1] With an IC50 value of 2.7 nM, this compound serves as a valuable tool for investigating LPA1-mediated signaling pathways and for preclinical studies targeting diseases associated with LPA1 dysregulation, such as fibrosis and cancer.[1][2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and an overview of its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₀H₃₅NO₇[1]
Molecular Weight 521.60 g/mol [1]
CAS Number 856691-44-6[1]
Appearance White to off-white solid[4]
Purity >98% (HPLC)
Storage (Solid) 4°C, protect from light[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (protect from light)[1][4]

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions for in vitro and in vivo studies.

SolventSolubilityMolar Concentration (at max solubility)NotesReference
DMSO 100 mg/mL191.72 mMMay require ultrasonication for complete dissolution. Use newly opened, anhydrous DMSO as it is hygroscopic.[1][4]
10% DMSO in Corn Oil ≥ 5 mg/mL9.59 mMSuitable for in vivo preparations. A clear solution should be obtained.[1]

Stock Solution Preparation Protocols

Accurate and consistent preparation of stock solutions is essential for reproducible experimental results. Below are detailed protocols for preparing this compound solutions for both in vitro and in vivo applications.

Experimental Workflow for Stock Solution Preparation

G cluster_materials Materials cluster_protocol Protocol ONO_solid This compound (Solid) weigh 1. Weigh this compound ONO_solid->weigh Solvent Anhydrous DMSO add_dmso 2. Add Anhydrous DMSO Solvent->add_dmso Vortex Vortex Mixer dissolve 3. Vortex & Sonicate Vortex->dissolve Sonicator Sonicator Sonicator->dissolve Vials Sterile, Light-Protectant Vials aliquot 4. Aliquot into Vials Vials->aliquot weigh->add_dmso add_dmso->dissolve dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated DMSO stock solution of this compound.

Protocol 1: High-Concentration Stock Solution for In Vitro Use (e.g., 10 mM in DMSO)

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protectant microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.22 mg of this compound (Molecular Weight = 521.60 g/mol ).

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For a 10 mM stock from 5.22 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath until a clear solution is obtained.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protectant vials.[4]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4] Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Working Solution Preparation for Cell-Based Assays: When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid cellular toxicity, typically keeping it below 0.5%.[5]

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound upon direct dilution into aqueous media, perform an intermediate dilution of the high-concentration DMSO stock in your cell culture medium or buffer.

  • Final Dilution: Add the small volume of the DMSO stock (or the intermediate dilution) to the final volume of cell culture medium and mix immediately and thoroughly.

  • Controls: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the compound-treated samples.

Protocol 2: Stock Solution for In Vivo Use (e.g., 5 mg/mL in 10% DMSO / 90% Corn Oil)

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Corn oil (or other suitable vehicle)

  • Sterile vials

Procedure:

  • Initial Dissolution in DMSO: Prepare a concentrated stock of this compound in DMSO (e.g., 50 mg/mL). To do this, dissolve 50 mg of this compound in 1 mL of DMSO.

  • Preparation of Final Formulation: For a final concentration of 5 mg/mL, add the solvents sequentially. For example, to prepare 1 mL of the final solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of corn oil.[4]

  • Mixing: Mix the solution thoroughly until a clear and homogenous solution is achieved. Gentle warming or sonication may be used to aid dissolution if necessary.[4]

  • Use: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[4]

Mechanism of Action and Signaling Pathway

This compound is a specific antagonist of the LPA1 receptor.[1] LPA1 is a G protein-coupled receptor that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), couples to several heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13.[6][7][8] This initiates a cascade of downstream signaling events that regulate a wide range of cellular responses such as cell proliferation, migration, survival, and cytoskeletal changes.[6][7] this compound competitively binds to the orthosteric site of the LPA1 receptor, thereby blocking the binding of LPA and inhibiting the subsequent downstream signaling.[1] For instance, this compound has been shown to inhibit LPA-induced Ca2+ mobilization, a process mediated by the Gαq/11 pathway.[1][4]

LPA1 Signaling Pathway and Inhibition by this compound

G cluster_membrane Plasma Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses LPA1 LPA1 Receptor Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 LPA LPA (Ligand) LPA->LPA1 Activates ONO This compound ONO->LPA1 Inhibits PLC PLC Gq->PLC PI3K PI3K Gi->PI3K Rac Rac Gi->Rac Rho Rho G1213->Rho Ca_mob Ca²⁺ Mobilization PLC->Ca_mob Proliferation Proliferation PI3K->Proliferation Migration Migration Rho->Migration Cytoskeleton Cytoskeletal Changes Rac->Cytoskeleton

References

Application Notes and Protocols for ONO-9780307 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-9780307 is a potent and highly selective synthetic antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), with an in vitro IC50 of 2.7 nM.[1][2] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), triggers a range of cellular responses implicated in various physiological and pathological processes. Dysregulation of the LPA/LPA1 signaling axis has been linked to the pathogenesis of several diseases, including fibrosis, neuropathic pain, and cancer, making LPA1 a compelling therapeutic target.[3][4]

These application notes provide detailed protocols for the administration of this compound in mouse models of human diseases, guidance on experimental design, and representative data. Given the limited publicly available in vivo data for this compound, the experimental protocols and quantitative data presented herein are based on studies with other potent and selective LPA1 antagonists, such as AM095 and AM966, and serve as a comprehensive guide for preclinical evaluation.[5][6][7]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at an orthosteric site on the LPA1 receptor.[1] By blocking the binding of LPA, this compound inhibits the activation of downstream signaling cascades. The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[3][4][8][9] Inhibition of these pathways by this compound is expected to modulate a variety of cellular functions, including proliferation, migration, and differentiation.[8][10]

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_proteins G Proteins cluster_effectors Downstream Effectors cluster_cellular_responses Cellular Responses LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds to G_alpha_i_o Gαi/o LPA1->G_alpha_i_o Activates G_alpha_q_11 Gαq/11 LPA1->G_alpha_q_11 Activates G_alpha_12_13 Gα12/13 LPA1->G_alpha_12_13 Activates PI3K_Akt PI3K/Akt Pathway G_alpha_i_o->PI3K_Akt Leads to Ras_MAPK Ras/MAPK Pathway G_alpha_i_o->Ras_MAPK Leads to PLC PLC Pathway G_alpha_q_11->PLC Leads to RhoA RhoA Pathway G_alpha_12_13->RhoA Leads to Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Calcium_Mobilization Ca2+ Mobilization PLC->Calcium_Mobilization Cytoskeletal_Rearrangement Cytoskeletal Rearrangement & Migration RhoA->Cytoskeletal_Rearrangement Ras_MAPK->Cell_Survival This compound This compound This compound->LPA1 Antagonizes

This compound antagonizes the LPA1 receptor, inhibiting downstream signaling pathways.

Quantitative Data Summary

The following tables present representative quantitative data for a potent LPA1 antagonist in various preclinical mouse models. These data are intended to serve as a benchmark for researchers designing and interpreting their own studies with this compound.

Table 1: In Vitro Potency of LPA1 Antagonists

CompoundTargetAssayIC50 (nM)Reference
This compoundHuman LPA1Not Specified2.7[1][2]
AM966Human LPA1Calcium Release17[5]
AM095Human LPA1Calcium Flux25[7]
AM095Mouse LPA1Calcium Flux23[7]

Table 2: Representative In Vivo Efficacy of an LPA1 Antagonist in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

Treatment GroupDose (mg/kg, p.o.)Lung Hydroxyproline (B1673980) (µ g/lung )Total BALF Protein (µg/mL)Reference (Similar Compound)
Vehicle Control (Saline)-150 ± 15200 ± 25[5][6]
Bleomycin (B88199) + Vehicle-450 ± 40800 ± 75[5][6]
Bleomycin + LPA1 Antagonist10320 ± 30550 ± 50[5][6]
Bleomycin + LPA1 Antagonist30220 ± 25350 ± 40[5][6]
Bleomycin + LPA1 Antagonist60180 ± 20250 ± 30[6]

Data are presented as mean ± SEM and are hypothetical, based on published results for similar compounds.

Table 3: Representative In Vivo Efficacy of an LPA1 Antagonist in a Partial Sciatic Nerve Ligation (PSNL) Mouse Model of Neuropathic Pain

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g)Reference (General Concept)
Sham + Vehicle-4.5 ± 0.5[11][12][13]
PSNL + Vehicle-0.8 ± 0.2[11][12][13]
PSNL + LPA1 Antagonist101.5 ± 0.3
PSNL + LPA1 Antagonist302.8 ± 0.4

Data are presented as mean ± SEM and are hypothetical, based on the established role of LPA1 in neuropathic pain.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 50 mg/mL stock solution, dissolve 50 mg of this compound in 1 mL of DMSO. Gentle warming and sonication may be required to fully dissolve the compound.

  • For in vivo administration, prepare a fresh dosing solution on each day of use.

  • To prepare a dosing solution in a vehicle of 10% DMSO and 90% corn oil, first add the required volume of the DMSO stock solution to a sterile tube.

  • Add the corresponding volume of corn oil to achieve the final desired concentration and vehicle composition. For example, to prepare 1 mL of a 5 mg/mL dosing solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of corn oil.

  • Vortex the solution thoroughly to ensure a uniform suspension.

Note: The final concentration of DMSO should be kept as low as possible, and the vehicle should be tested alone in a control group of animals.

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis Model

Animal Model:

  • C57BL/6 mice, male, 8-10 weeks old.

Procedure:

  • Induction of Fibrosis:

    • Anesthetize mice with isoflurane (B1672236) or a ketamine/xylazine cocktail.

    • Administer a single intratracheal dose of bleomycin sulfate (B86663) (e.g., 1.5 - 3.0 U/kg) dissolved in sterile saline. Control animals receive sterile saline only.

  • This compound Administration:

    • Begin administration of this compound or vehicle one day after bleomycin instillation (prophylactic regimen) or 7-10 days after (therapeutic regimen).

    • Administer this compound via oral gavage (p.o.) once or twice daily at doses ranging from 10 to 60 mg/kg.

    • Continue daily administration for 14 to 21 days.

  • Efficacy Readouts:

    • At the end of the study, euthanize mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

    • Analyze BALF for total protein content and inflammatory cell counts.

    • Assess lung tissue for collagen content (e.g., Sircol assay or hydroxyproline assay) and histopathology (e.g., Masson's trichrome staining for fibrosis).

Protocol 2: Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain

Animal Model:

  • C57BL/6 or Swiss Webster mice, male, 8-10 weeks old.

Procedure:

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a small incision in the thigh to expose the sciatic nerve.

    • Ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with a fine suture (e.g., 8-0 or 9-0 silk).[11][12]

    • Close the incision with sutures or wound clips. Sham-operated animals undergo the same procedure without nerve ligation.

  • This compound Administration:

    • Allow animals to recover for 3-7 days to allow for the development of neuropathic pain.

    • Administer this compound or vehicle via oral gavage or intraperitoneal (i.p.) injection.

    • Dosing can be acute (a single dose) or chronic (daily for several days).

  • Efficacy Readouts:

    • Measure mechanical allodynia using von Frey filaments at baseline (before surgery), post-surgery, and at various time points after drug administration.

    • The paw withdrawal threshold in response to the calibrated filaments is recorded.

Protocol 3: General Xenograft Cancer Model

Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice), female, 6-8 weeks old.

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.

  • This compound Administration:

    • Administer this compound or vehicle daily via oral gavage or i.p. injection. The dose will need to be determined empirically, but a starting range of 10-50 mg/kg could be considered based on its in vitro potency.

  • Efficacy Readouts:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for an in vivo efficacy study using a mouse model.

Experimental_Workflow cluster_setup Study Setup cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Acclimatization Animal Acclimatization (1-2 weeks) Baseline_Measurements Baseline Measurements (e.g., body weight) Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Disease_Model Induction of Disease Model (e.g., Bleomycin, PSNL, Xenograft) Randomization->Disease_Model Drug_Administration Daily Administration of This compound or Vehicle Disease_Model->Drug_Administration Monitoring Regular Monitoring (e.g., tumor size, pain threshold, body weight) Drug_Administration->Monitoring Endpoint_Collection Endpoint Sample Collection (e.g., tissue, blood) Drug_Administration->Endpoint_Collection Monitoring->Drug_Administration Data_Analysis Biochemical & Histological Analysis Endpoint_Collection->Data_Analysis Statistical_Analysis Statistical Analysis Data_Analysis->Statistical_Analysis

A generalized workflow for preclinical in vivo studies in mouse models.

Disclaimer: The experimental protocols provided are for guidance purposes only and are based on methodologies used for similar compounds. Researchers should optimize these protocols for their specific experimental conditions and in accordance with institutional animal care and use guidelines. The quantitative data presented is representative and should not be considered as definitive results for this compound.

References

Application Notes and Protocols for ONO-9780307 in a Pulmonary Fibrosis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-9780307 (also known as admilparant or BMS-986278) is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). The LPA-LPA1 signaling axis is a critical pathway in the pathogenesis of pulmonary fibrosis, driving key processes such as fibroblast recruitment, proliferation, and differentiation into myofibroblasts, as well as vascular leakage.[1][2] Elevated levels of LPA have been found in the bronchoalveolar lavage fluid (BALF) of patients with idiopathic pulmonary fibrosis (IPF), highlighting the clinical relevance of this pathway.[1] this compound represents a promising therapeutic agent for fibrotic lung diseases by targeting this pathway.

These application notes provide detailed protocols for utilizing this compound in a preclinical mouse model of pulmonary fibrosis induced by bleomycin (B88199). The included methodologies cover the induction of fibrosis, administration of the compound, and key endpoint analyses to evaluate its anti-fibrotic efficacy.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-fibrotic effects by blocking the binding of lysophosphatidic acid (LPA) to its receptor, LPA1. This inhibition attenuates downstream signaling cascades that promote fibrosis. The primary signaling pathways involved are:

  • Gαi/o Pathway: LPA1 activation of the Gαi/o pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

  • Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of protein kinase C (PKC).

  • Gα12/13 Pathway: The Gα12/13 pathway activates RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is crucial for cytoskeletal rearrangements, cell migration, and contraction.

By blocking these pathways, this compound can inhibit fibroblast migration and proliferation, reduce the differentiation of fibroblasts into collagen-producing myofibroblasts, and decrease vascular permeability, thereby mitigating the progression of pulmonary fibrosis.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds Gai Gαi LPA1->Gai Gaq Gαq LPA1->Gaq Ga1213 Gα12/13 LPA1->Ga1213 AC Adenylyl Cyclase Gai->AC PLC PLC Gaq->PLC RhoA RhoA Ga1213->RhoA cAMP ↓ cAMP AC->cAMP Fibroblast_responses Fibroblast Migration, Proliferation, Myofibroblast Differentiation cAMP->Fibroblast_responses IP3_DAG ↑ IP3 & DAG (↑ Ca2+, PKC activation) PLC->IP3_DAG IP3_DAG->Fibroblast_responses ROCK ROCK RhoA->ROCK ROCK->Fibroblast_responses Vascular_leak Vascular Leak ROCK->Vascular_leak ONO This compound ONO->LPA1 Blocks

This compound blocks LPA-induced profibrotic signaling pathways.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from preclinical studies of LPA1 antagonists in the bleomycin-induced mouse model of pulmonary fibrosis. These data provide a benchmark for the expected efficacy of this compound.

Table 1: Effect of LPA1 Antagonists on Lung Collagen Content

CompoundDose and RouteTreatment DurationEndpoint% Reduction vs. Bleomycin ControlReference
AM96630 mg/kg, oral, BID14 daysHydroxyproline (B1673980)~40-50%[1]
AM96660 mg/kg, oral, BID14 daysHydroxyproline~50-60%[1]
UD-00930 mg/kg, oral, BID14 days (therapeutic)Collagen ContentSignificant reduction[3]
BMS-986278Not specifiedChronicPicrosirius Red StainingAntifibrotic activity observed[4]

Table 2: Effect of LPA1 Antagonists on Bronchoalveolar Lavage Fluid (BALF) Parameters

CompoundDose and RouteTreatment DurationBALF Parameter% Reduction vs. Bleomycin ControlReference
AM96630 mg/kg, oral, BID3 daysTotal Protein43%[1]
AM96630 mg/kg, oral, BID14 daysTotal CellsSignificant reduction[1]
AM96630 mg/kg, oral, BID14 daysMacrophagesSignificant reduction[1]
AM96630 mg/kg, oral, BID14 daysNeutrophilsSignificant reduction[1]
AM96630 mg/kg, oral, BID14 daysLymphocytesSignificant reduction[1]

Table 3: Effect of LPA1 Antagonists on Pro-fibrotic and Pro-inflammatory Mediators

CompoundDose and RouteTreatment DurationMediator (in BALF)Effect vs. Bleomycin ControlReference
AM96630 mg/kg, oral, BID14 daysTGF-β1Decreased[1]
AM96630 mg/kg, oral, BID14 daysTIMP-1Decreased[1]
AM96630 mg/kg, oral, BID14 daysMMP-7Decreased[1]
AM96630 mg/kg, oral, BID14 daysHyaluronanDecreased[1]

Experimental Protocols

The following protocols describe the use of this compound in a bleomycin-induced mouse model of pulmonary fibrosis.

Experimental_Workflow acclimatization Animal Acclimatization (C57BL/6 mice, 8-10 weeks old) bleomycin Induction of Pulmonary Fibrosis (Intratracheal Bleomycin, 1.5-2.5 U/kg) acclimatization->bleomycin treatment_groups Treatment Groups - Vehicle Control - Bleomycin + Vehicle - Bleomycin + this compound (e.g., 30, 60 mg/kg) bleomycin->treatment_groups dosing Daily Dosing (Oral gavage, BID) treatment_groups->dosing monitoring Monitoring (Body weight, clinical signs) dosing->monitoring euthanasia Euthanasia and Sample Collection (Day 14 or 21) dosing->euthanasia balf_collection BALF Collection euthanasia->balf_collection lung_collection Lung Tissue Collection euthanasia->lung_collection balf_analysis BALF Analysis (Cell counts, protein, cytokines) balf_collection->balf_analysis hydroxyproline Hydroxyproline Assay (Collagen content) lung_collection->hydroxyproline histology Histology (H&E, Masson's Trichrome) lung_collection->histology gene_expression Gene Expression Analysis (α-SMA, Collagen I, TGF-β) lung_collection->gene_expression analysis Endpoint Analysis balf_analysis->analysis hydroxyproline->analysis histology->analysis gene_expression->analysis

Experimental workflow for evaluating this compound in a mouse model.

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice

Materials:

  • Bleomycin sulfate (B86663)

  • Sterile saline

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Surgical board and instruments for intratracheal instillation

Procedure:

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week prior to the experiment with ad libitum access to food and water.

  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent. Ensure a surgical plane of anesthesia is reached before proceeding.

  • Intratracheal Instillation:

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Make a small midline incision in the neck to expose the trachea.

    • Carefully insert a 24-gauge catheter or needle into the trachea.

    • Instill a single dose of bleomycin sulfate (typically 1.5-2.5 U/kg) dissolved in 50 µL of sterile saline.

    • Ensure the bleomycin solution is delivered into the lungs.

    • Suture the incision.

  • Post-operative Care: Monitor the mice until they have fully recovered from anesthesia. Provide appropriate post-operative care, including analgesia if necessary.

Protocol 2: Administration of this compound

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3 mg/mL and 6 mg/mL for 30 and 60 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

  • Treatment Initiation: Begin treatment with this compound on the same day as bleomycin administration (prophylactic regimen) or at a later time point (e.g., day 7 or 14) to model a therapeutic intervention.

  • Dosing: Administer this compound or vehicle to the respective groups via oral gavage twice daily (BID).

  • Monitoring: Monitor the body weight and clinical condition of the mice daily throughout the study.

Protocol 3: Bronchoalveolar Lavage (BALF) Collection and Analysis

Materials:

  • Phosphate-buffered saline (PBS), sterile and cold

  • Tracheal cannula

  • Syringes

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cytospin and staining reagents (e.g., Diff-Quik)

Procedure:

  • Euthanasia: At the experimental endpoint (e.g., day 14 or 21), euthanize the mice.

  • Tracheal Cannulation: Expose the trachea and insert a cannula.

  • Lung Lavage:

    • Instill 1 mL of cold sterile PBS into the lungs via the cannula.

    • Gently aspirate the fluid to recover the BALF.

    • Repeat this process two more times for a total of three washes.

    • Pool the recovered BALF on ice.

  • Total Cell Count: Determine the total number of cells in an aliquot of the pooled BALF using a hemocytometer.

  • Differential Cell Count:

    • Centrifuge the BALF at 500 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in a small volume of PBS.

    • Prepare cytospin slides and stain with a differential stain.

    • Count the number of macrophages, neutrophils, and lymphocytes.

  • Supernatant Analysis: Store the BALF supernatant at -80°C for analysis of total protein (e.g., BCA assay) and cytokine levels (e.g., ELISA for TGF-β1).

Protocol 4: Hydroxyproline Assay for Lung Collagen Content

Materials:

  • Excised lung tissue

  • 6N Hydrochloric acid (HCl)

  • Chloramine-T reagent

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • Hydroxyproline standard

  • Spectrophotometer

Procedure:

  • Tissue Preparation:

    • Excise the right lung, weigh it, and snap-freeze it in liquid nitrogen.

    • Lyophilize the lung tissue to determine the dry weight.

  • Acid Hydrolysis:

    • Homogenize the dried lung tissue.

    • Hydrolyze a known weight of the homogenate in 6N HCl at 110-120°C for 18-24 hours in a sealed tube.

  • Assay:

    • Neutralize an aliquot of the hydrolysate.

    • Add Chloramine-T reagent and incubate at room temperature.

    • Add DMAB reagent and incubate at 60°C.

    • Read the absorbance at 560 nm.

  • Quantification: Calculate the hydroxyproline content based on a standard curve generated with known concentrations of hydroxyproline. Express the results as µg of hydroxyproline per mg of dry lung weight.

Expected Outcomes

Treatment with this compound in the bleomycin-induced pulmonary fibrosis model is expected to:

  • Reduce lung collagen deposition: As measured by a significant decrease in lung hydroxyproline content.

  • Attenuate lung inflammation: Indicated by a reduction in the total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BALF.

  • Decrease pro-fibrotic and pro-inflammatory mediators: Lower levels of TGF-β1, TIMP-1, and other relevant cytokines in the BALF.

  • Improve lung histology: Reduced areas of fibrosis, inflammation, and preservation of alveolar architecture as observed by H&E and Masson's trichrome staining.

  • Decrease the expression of fibrotic markers: Reduced gene and protein expression of α-smooth muscle actin (α-SMA) and collagen type I in lung tissue.

Conclusion

This compound is a promising LPA1 antagonist with the potential to be an effective treatment for pulmonary fibrosis. The protocols and data presented in these application notes provide a comprehensive guide for researchers to evaluate the preclinical efficacy of this compound and other LPA1 antagonists in a robust and well-characterized animal model of the disease. Careful execution of these experiments will generate critical data to support the further development of this therapeutic approach for patients with fibrotic lung diseases.

References

Application Notes and Protocols: ONO-9780307 for GTPγS Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-9780307 is a potent and specific synthetic antagonist for the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] LPA1 is a G protein-coupled receptor (GPCR) involved in a multitude of physiological and pathological processes, including cancer, fibrosis, and pain.[4][5] As a member of the GPCR family, LPA1 activation by its endogenous ligand, lysophosphatidic acid (LPA), initiates intracellular signaling cascades through the coupling to various G proteins, primarily Gq, Gi, and G12/13.[5][6] The GTPγS binding assay is a widely used functional method to study the activation of GPCRs by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G protein upon receptor stimulation.[7][8][9] This application note provides a detailed protocol for utilizing this compound as an antagonist in a GTPγS binding assay to characterize its inhibitory activity on LPA1.

Principle of the Assay

In the inactive state, the G protein heterotrimer (Gαβγ) is bound to GDP. Upon agonist binding to the GPCR (LPA1), the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate their respective downstream effectors. The GTPγS binding assay utilizes a radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon receptor activation but is resistant to the intrinsic GTPase activity of the Gα subunit.[9][10] This results in the accumulation of [35S]GTPγS-bound Gα subunits, which can be quantified as a measure of receptor activation.[9] As an antagonist, this compound will competitively bind to LPA1 and prevent the agonist-induced conformational change, thereby inhibiting the binding of [35S]GTPγS.[11]

Quantitative Data for this compound

ParameterValueReceptorReference
IC50 2.7 nMHuman LPA1[1][3]
pKd 8.00Human LPA1[12]
Kd 9.90 ± 4.55 nMHuman LPA1[12]

Signaling Pathway and Experimental Workflow

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA (Agonist) LPA1 LPA1 Receptor LPA->LPA1 Binds and Activates ONO This compound (Antagonist) ONO->LPA1 Competitively Inhibits Gq Gq LPA1->Gq Gi Gi LPA1->Gi G1213 G12/13 LPA1->G1213 PLC PLC Activation Gq->PLC AC Adenylyl Cyclase Inhibition Gi->AC Rho Rho Activation G1213->Rho

Caption: LPA1 receptor signaling pathway.

GTP_Assay_Workflow prep Prepare Cell Membranes Expressing LPA1 reagents Prepare Assay Buffer with GDP and MgCl2 prep->reagents incubation Incubate Membranes with This compound (Antagonist) and/or LPA (Agonist) reagents->incubation start_reaction Initiate Reaction with [35S]GTPγS incubation->start_reaction incubation2 Incubate at 30°C start_reaction->incubation2 stop_reaction Terminate Reaction by Rapid Filtration incubation2->stop_reaction wash Wash Filter Plate to Remove Unbound [35S]GTPγS stop_reaction->wash scintillation Measure Bound Radioactivity using Scintillation Counting wash->scintillation analysis Data Analysis scintillation->analysis

Caption: GTPγS binding assay experimental workflow.

Antagonist_Action Agonist Agonist (LPA) Receptor LPA1 Receptor Agonist->Receptor Activates Antagonist Antagonist (this compound) Antagonist->Receptor Blocks Agonist Binding G_Protein G Protein (GDP-bound) Receptor->G_Protein Activates No_Binding No [35S]GTPγS Binding Receptor->No_Binding Remains Inactive GTPgS_Binding [35S]GTPγS Binding G_Protein->GTPgS_Binding Leads to

Caption: Antagonist inhibition of GTPγS binding.

Experimental Protocol

This protocol outlines the steps for a GTPγS binding assay using cell membranes expressing the LPA1 receptor to determine the antagonist activity of this compound.

Materials and Reagents

  • Cell membranes from a cell line overexpressing human LPA1 receptor

  • This compound

  • LPA (agonist)

  • [35S]GTPγS (specific activity >1000 Ci/mmol)

  • GDP (Guanosine 5'-diphosphate)

  • GTPγS (unlabeled)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions in the assay buffer to achieve the desired final concentrations.

    • Prepare a stock solution of LPA in a suitable solvent (e.g., fatty-acid-free BSA solution) and prepare serial dilutions in the assay buffer.

    • Prepare the assay buffer and store it at 4°C. On the day of the experiment, add GDP to a final concentration of 10 µM.

    • Dilute the [35S]GTPγS in the assay buffer to a final concentration of 0.1 nM.

  • Assay Setup:

    • Thaw the LPA1-expressing cell membranes on ice and dilute them in the assay buffer to a final concentration of 5-20 µg of protein per well.

    • In a 96-well plate, add the following components in order:

      • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM unlabeled GTPγS (for non-specific binding).

      • 25 µL of various concentrations of this compound or vehicle.

      • 25 µL of a fixed concentration of LPA (typically the EC80 concentration, predetermined in an agonist-response experiment). For determining the agonist response, add varying concentrations of LPA with a vehicle control for the antagonist.

      • 25 µL of the diluted cell membrane suspension.

    • Pre-incubate the plate at 30°C for 30 minutes with gentle shaking.

  • Initiation and Termination of the Reaction:

    • Initiate the binding reaction by adding 25 µL of 0.1 nM [35S]GTPγS to each well.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.[13]

    • Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.[13]

  • Detection:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation fluid to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis

  • Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled GTPγS) from the total binding for each data point.

  • Agonist Dose-Response Curve: Plot the specific [35S]GTPγS binding as a function of the LPA concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values for the agonist.

  • Antagonist Inhibition Curve (IC50 Determination): Plot the specific [35S]GTPγS binding (at a fixed agonist concentration) as a function of the this compound concentration. Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value of this compound.

  • Schild Analysis (optional): To determine the affinity (Kb) of the competitive antagonist this compound, perform agonist dose-response curves in the presence of several fixed concentrations of this compound. A Schild plot can then be constructed to calculate the pA2 value, which is an estimate of the negative logarithm of the antagonist's dissociation constant.

Troubleshooting

IssuePossible CauseSolution
Low Signal-to-Noise Ratio - Insufficient receptor expression in membranes.- Suboptimal concentration of Mg2+ or GDP.- Assay temperature or incubation time not optimal.- Use membranes with higher receptor density.- Optimize Mg2+ (1-10 mM) and GDP (1-30 µM) concentrations.- Optimize incubation time (30-90 min) and temperature (25-37°C).
High Non-Specific Binding - Inadequate washing.- Filter plate not pre-wetted.- [35S]GTPγS sticking to the filter.- Increase the number of wash steps or the volume of wash buffer.- Pre-wet the filter plate with wash buffer.- Include a low concentration of unlabeled GTP in the wash buffer.
Poor Curve Fitting - Inappropriate range of ligand concentrations.- Pipetting errors.- Use a wider range of concentrations, especially around the expected EC50 or IC50.- Ensure accurate and consistent pipetting.

References

Application Notes and Protocols: ONO-9780307 for LPA1 Receptor Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including fibrosis, cancer, and neuropathic pain.[1][2][3] Its role in disease makes it a significant target for therapeutic intervention. Structural studies are crucial for understanding its function and for designing novel antagonists. ONO-9780307 is a potent and specific synthetic antagonist for LPA1 that has been instrumental in solving the receptor's crystal structure.[4][5][6] This document provides detailed protocols and data regarding the use of this compound for the crystallization of the human LPA1 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its use in LPA1 crystallization.

Table 1: this compound Binding and Activity Profile

Parameter Value Method
IC₅₀ 2.7 nM Calcium Mobilization Assay
Binding Affinity (pKd) 8.00 Backscattering Interferometry (BSI)
Binding Affinity (Kd) 9.90 ± 4.55 nM Backscattering Interferometry (BSI)

Data sourced from references[5][6][7][8].

Table 2: Crystallographic Data for the LPA1-ONO-9780307 Complex

Parameter Details
Receptor Construct Human LPA1 with thermostabilized b562RIL (bRIL) inserted into the 3rd intracellular loop (LPA1-bRIL).[4]
Ligand This compound
Crystallization Method Lipidic Cubic Phase (LCP) supplemented with cholesterol.[4]
Final Resolution 3.0 Å

Data sourced from reference[4].

LPA1 Receptor Signaling Pathway

LPA1 activation by its endogenous ligand, lysophosphatidic acid (LPA), initiates several downstream signaling cascades. The receptor couples with three main types of heterotrimeric G proteins: Gi/o, Gq/11, and G12/13.[2][3][9] These G proteins, in turn, activate various effector pathways, including the Phospholipase C (PLC), MAPK, Akt, and Rho pathways, leading to cellular responses like cell proliferation, migration, and cytoskeletal changes.[9][10][11] this compound acts as a competitive antagonist, binding to the orthosteric site to block these activation pathways.[3][5][7]

LPA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inputs cluster_downstream Downstream Effectors cluster_cellular Cellular Responses LPA1 LPA1 Receptor Gi Gαi/o LPA1->Gi Gq Gαq/11 LPA1->Gq G1213 Gα12/13 LPA1->G1213 AC Adenylyl Cyclase (Inhibition) Gi->AC PI3K PI3K/Akt Gi->PI3K MAPK MAPK Gi->MAPK PLC Phospholipase C (PLC) Gq->PLC Rho Rho/ROCK G1213->Rho LPA LPA (Agonist) LPA->LPA1 Activates ONO This compound (Antagonist) ONO->LPA1 Inhibits Ca Ca²⁺ Mobilization PLC->Ca Migration Migration Rho->Migration Proliferation Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: LPA1 receptor signaling cascades and point of inhibition by this compound.

Experimental Protocols

Protocol 1: Engineering of the LPA1-bRIL Construct for Crystallization

To overcome the inherent instability and conformational heterogeneity of GPCRs for structural studies, a modified LPA1 construct was engineered.

Objective: To create a stable LPA1 fusion protein suitable for crystallization.

Methodology:

  • Fusion Partner Insertion: A thermostabilized variant of apocytochrome b562 (bRIL) was inserted into the third intracellular loop (3IL) of the human LPA1 receptor.[4] The insertion points correspond to positions Arginine 233 (R233, Ballesteros-Weinstein index 5.66) and Arginine 247 (R247, index 6.24).[4] The bRIL unit serves to reduce conformational flexibility and provide a larger, more stable soluble surface for crystal lattice formation.

  • C-Terminus Truncation: Thirty-eight residues were truncated from the carboxyl-terminus of the receptor.[4] This modification helps to remove a potentially flexible region that could hinder crystallization.

  • Cloning: The engineered LPA1-bRIL gene is typically cloned into an appropriate expression vector (e.g., pFastBac1) for expression in insect or mammalian cells.

Protocol 2: Crystallization of the LPA1-ONO-9780307 Complex

The LPA1-bRIL construct in complex with this compound was crystallized using the lipidic cubic phase (LCP) method, which mimics the native membrane environment.

Objective: To obtain high-quality crystals of the antagonist-bound LPA1 receptor.

Materials:

  • Purified LPA1-bRIL protein

  • This compound (typically dissolved in DMSO)

  • Monoolein (lipid for LCP formation)

  • Cholesterol

  • Crystallization screening solutions

  • LCP mixing and dispensing robotics

Methodology:

  • Complex Formation: The purified LPA1-bRIL protein is incubated with an excess of this compound to ensure saturation of the binding pocket.

  • LCP Preparation: The protein-ligand complex is mixed with molten monoolein, often supplemented with cholesterol, at a specific protein-to-lipid ratio (e.g., 1:1.5 w/w) to form the lipidic cubic phase.[4] This process is typically carried out using specialized LCP mixing syringes.

  • Crystallization Setup: The resulting viscous LCP is dispensed in small aliquots onto a glass sandwich plate or other crystallization plates.

  • Precipitant Screening: The LCP bolus is overlaid with a variety of aqueous precipitant solutions from commercial or custom-made crystallization screens.

  • Incubation and Monitoring: Plates are incubated at a constant temperature (e.g., 20°C) and monitored regularly for crystal growth over several weeks.

  • Crystal Harvesting: Once crystals appear and grow to a suitable size, they are harvested from the LCP, cryo-protected if necessary, and flash-frozen in liquid nitrogen for X-ray diffraction analysis.

Experimental Workflow for Structural Determination

The overall process from gene to structure involves several key stages, as outlined in the diagram below. The selection of a potent and stabilizing antagonist like this compound is a critical early step.[4]

Experimental_Workflow cluster_design Construct Design & Preparation cluster_crystal Crystallization cluster_structure Structure Determination A 1. LPA1 Gene Modification (bRIL fusion, C-term truncation) B 2. Expression & Purification of LPA1-bRIL Protein A->B C 3. Ligand Selection (this compound based on stability assay) B->C D 4. Form LPA1-ONO-9780307 Complex C->D E 5. LCP Crystallization Setup D->E F 6. Crystal Growth & Optimization E->F G 7. X-ray Diffraction Data Collection F->G H 8. Structure Solution & Refinement (3.0 Å Resolution) G->H I 9. Structural Analysis H->I

Caption: Workflow for the crystallization and structure determination of LPA1.

This compound Binding Interactions

The crystal structure of the LPA1-ONO-9780307 complex reveals detailed interactions within the orthosteric binding pocket. The antagonist's acidic headgroup and hydrophobic body form key contacts with specific residues.

Key Interactions:

  • Carboxylic Acid Group: The carboxylate of this compound forms a network of polar and ionic bonds with residues at the extracellular end of the binding pocket. These include His40 , Lys39 , and Tyr34 on the N-terminal capping helix, as well as Arg1243.28 and Gln1253.29 on transmembrane helix III.[4]

  • His40 Uniqueness: The His40 residue is unique to LPA1 among the LPA receptor family and is hypothesized to contribute to the high-affinity binding and selectivity of this compound.[4]

  • Hydrophobic Pocket: The indane and dimethoxy phenyl rings of the antagonist are positioned in a hydrophobic pocket formed by residues from the transmembrane helices.[4]

Binding_Interactions cluster_pocket LPA1 Binding Pocket Residues cluster_polar Polar/Ionic Interactions cluster_hydrophobic Hydrophobic Interactions ONO This compound His40 His40 (N-Term) ONO->His40 Carboxylic Acid Interactions Lys39 Lys39 (N-Term) ONO->Lys39 Carboxylic Acid Interactions Tyr34 Tyr34 (N-Term) ONO->Tyr34 Carboxylic Acid Interactions Arg124 Arg124 (TM3) ONO->Arg124 Carboxylic Acid Interactions Gln125 Gln125 (TM3) ONO->Gln125 Carboxylic Acid Interactions IndanePocket Indane Pocket (Gly274, Leu275) ONO->IndanePocket Aromatic Ring Interactions

References

Application Notes and Protocols for ONO-9780307

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the handling, storage, and preparation of solutions of ONO-9780307, a specific synthetic LPA1 (lysophosphatidic acid receptor 1) antagonist. The provided information is intended for research use only.

Data Presentation

Solubility

This compound exhibits solubility in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a clear solution can be achieved using a combination of DMSO and corn oil.[1]

SolventConcentrationRemarks
DMSO100 mg/mL (191.72 mM)Ultrasonic assistance may be needed.[1] Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility.[2]
10% DMSO / 90% Corn Oil≥ 5 mg/mL (9.59 mM)This protocol yields a clear solution; the saturation point is not specified.[1][2]
Stock Solution Preparation (in DMSO)
Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM1.9172 mL9.5859 mL19.1718 mL
5 mM0.3834 mL1.9172 mL3.8344 mL
10 mM0.1917 mL0.9586 mL1.9172 mL
Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDurationSpecial Conditions
Solid Powder4°C6 MonthsProtect from light.[3]
Solid Powder-20°C12 Months
In Solvent-80°C6 MonthsProtect from light.[1][2][4]
In Solvent-20°C1 Month (or 6 months)Protect from light.[1][2][3][4]

Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[2][4]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mg of this compound (Molecular Weight: 521.60 g/mol ), add 0.1917 mL of DMSO to achieve a 10 mM concentration.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution until the solid is completely dissolved.

  • If dissolution is slow, use an ultrasonic bath to aid the process.

  • Once a clear solution is obtained, aliquot into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1][2][4]

Preparation of a Working Solution for In Vivo Experiments

This protocol details the preparation of a ≥ 5 mg/mL working solution of this compound in a DMSO/corn oil vehicle.[1][2] It is recommended to prepare this solution fresh on the day of use.[2]

Materials:

  • This compound DMSO stock solution (e.g., 50 mg/mL)

  • Sterile corn oil

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution. For example, to prepare 1 mL of a 5 mg/mL working solution, use 100 µL of a 50 mg/mL DMSO stock.

  • Add the corresponding volume of sterile corn oil to achieve the final desired concentration and vehicle ratio. In this example, add 900 µL of corn oil.

  • Mix the solution thoroughly until it is homogeneous and clear. Gentle heating or sonication can be used to aid dissolution if precipitation or phase separation occurs.[2]

  • The final solution will contain 10% DMSO and 90% corn oil.

Sterile Filtration of this compound Solutions (General Guidance)

Disclaimer: No specific protocol for the sterile filtration of this compound has been found in the provided search results. The following is a general procedure based on standard laboratory practices for sterile filtering DMSO-based solutions. The compatibility of this compound with different filter membranes has not been reported. It is crucial to perform a filter compatibility and compound recovery study before proceeding with critical experiments.

Materials:

  • This compound solution in DMSO

  • Sterile syringe

  • Sterile syringe filter (e.g., 0.22 µm pore size). The choice of membrane material is critical. Polytetrafluoroethylene (PTFE) is generally compatible with DMSO. Polyvinylidene fluoride (B91410) (PVDF) can also be an option, but compatibility should be verified.

  • Sterile collection tube

Procedure:

  • Draw the prepared this compound DMSO solution into a sterile syringe.

  • Aseptically attach a sterile syringe filter to the syringe tip.

  • Carefully push the plunger of the syringe to pass the solution through the filter into a sterile collection tube.

  • Apply slow and steady pressure to avoid damaging the filter membrane.

  • Once filtration is complete, cap the sterile collection tube.

  • The filtered, sterile solution is now ready for use in cell culture or other applications requiring sterility.

Visualizations

sterile_filtration_workflow cluster_preparation Solution Preparation cluster_filtration Sterile Filtration start Weigh this compound Powder add_dmso Add Sterile DMSO start->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock_solution This compound Stock Solution dissolve->stock_solution draw_solution Draw Solution into Syringe stock_solution->draw_solution Proceed to Filtration attach_filter Attach 0.22 µm Syringe Filter draw_solution->attach_filter filter_solution Filter into Sterile Tube attach_filter->filter_solution sterile_solution Sterile this compound Solution filter_solution->sterile_solution

Caption: Workflow for the preparation and sterile filtration of an this compound solution.

invivo_solution_workflow cluster_mixing Preparation of In Vivo Working Solution dmso_stock This compound in DMSO (e.g., 50 mg/mL) mix Combine Stock and Corn Oil (1:9 ratio) dmso_stock->mix corn_oil Sterile Corn Oil corn_oil->mix homogenize Mix Thoroughly (Vortex/Sonicate if needed) mix->homogenize final_solution Final Solution (≥ 5 mg/mL in 10% DMSO/90% Corn Oil) homogenize->final_solution

Caption: Preparation of an this compound working solution for in vivo experiments.

References

Troubleshooting & Optimization

ONO-9780307 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential solubility challenges when working with the LPA1 receptor antagonist, ONO-9780307, in aqueous buffers. The following information is intended to support in vitro experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: I've received this compound as a solid. How should I prepare a stock solution?

A1: this compound is a lipophilic molecule with low aqueous solubility. Therefore, it is recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this purpose.[1][2][3][4] Commercial suppliers indicate that this compound is soluble in DMSO at concentrations up to 100 mg/mL (191.72 mM).[1][2][3] Gentle heating or sonication may be required to fully dissolve the compound.[1][4]

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What should I do?

A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Several strategies can be employed to mitigate this issue:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible (typically below 0.5% v/v) to avoid solvent-induced artifacts in your experiment.

  • Use of Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles that encapsulate the drug.[10][11][12][13][14]

Q3: Can I use sonication or heating to dissolve this compound in my aqueous buffer?

A3: While sonication and gentle heating can aid in the initial dissolution of a DMSO stock solution, their utility in preventing precipitation in the final aqueous buffer is limited.[1][4] If the compound's solubility limit is exceeded in the aqueous buffer, it will likely precipitate out of solution over time, regardless of the initial dissolution method. The focus should be on optimizing the buffer conditions as described in Q2.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and optimize the solubility of this compound in your experimental aqueous buffer.

Problem: Precipitate observed after diluting DMSO stock of this compound into aqueous buffer.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Precipitate forms in aqueous buffer B Step 1: Verify Stock Solution Is the DMSO stock clear and fully dissolved? A->B Start B->A No, redissolve stock (sonicate/warm) C Step 2: Lower Final Concentration Can the experimental concentration be reduced? B->C Yes D Step 3: Optimize Buffer pH Test solubility in buffers with varying pH (e.g., 7.0 to 8.0). C->D If precipitation persists E Step 4: Add Surfactants Incorporate a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20). D->E If precipitation persists F Step 5: Consider Co-solvents If permissible in the assay, add a small percentage of a co-solvent like ethanol (B145695) or PEG. E->F If precipitation persists G This compound is soluble in the aqueous buffer F->G Solution Found

A workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh the desired amount of this compound solid in a sterile, conical tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.[1][2]

Protocol 2: General Procedure for Dilution into Aqueous Buffer
  • Thaw a fresh aliquot of the this compound DMSO stock solution at room temperature.

  • Vortex the stock solution briefly.

  • Add the required volume of the DMSO stock solution to your pre-warmed (if applicable) aqueous experimental buffer. Crucially, add the DMSO stock to the buffer, not the other way around, while vortexing the buffer. This rapid mixing can help to prevent immediate precipitation.

  • Visually inspect the solution for any signs of precipitation.

  • If the solution remains clear, it is ready for use in your experiment. It is advisable to use the freshly prepared solution immediately.

Signaling Pathway

This compound is an antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), can couple to various G proteins (Gq/11, Gi/o, and G12/13) to initiate downstream signaling cascades.[15] These pathways are involved in a wide range of cellular processes, including cell proliferation, migration, and survival.[15] By blocking the binding of LPA to LPA1, this compound inhibits these downstream signaling events.

G cluster_0 This compound Mechanism of Action LPA LPA (Ligand) LPA1 LPA1 Receptor LPA->LPA1 Activates ONO This compound ONO->LPA1 Antagonizes G_proteins Gq, Gi, G12/13 LPA1->G_proteins Couples to Signaling Downstream Signaling (e.g., Rho, PLC, PI3K/Akt) G_proteins->Signaling Activates Cellular_Response Cellular Responses (Proliferation, Migration, etc.) Signaling->Cellular_Response Leads to

This compound antagonism of the LPA1 signaling pathway.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C30H35NO7[2]
Molecular Weight 521.60 g/mol [2]
IC50 for LPA1 2.7 nM[1]
Solubility in DMSO ≥ 100 mg/mL (191.72 mM)[1][2][3]
Calculated LogP 4.69[16]

Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as a general guide and may require optimization for specific experimental conditions.

References

ONO-9780307 Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of ONO-9780307 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 100 mg/mL (191.72 mM), though ultrasonic assistance may be required.[1][2] It is important to use newly opened, hygroscopic DMSO, as water content can significantly impact solubility.[1]

Q2: How should I prepare this compound for in vivo experiments?

A common method for preparing this compound for in vivo use involves a two-step process. First, prepare a stock solution in DMSO. Then, for administration, this stock solution can be diluted with a vehicle such as corn oil. A typical final formulation might consist of 10% DMSO and 90% corn oil, which yields a clear solution with a solubility of at least 5 mg/mL.[2][3] It is recommended to keep the proportion of DMSO in the working solution below 2% if the experimental animal is weak.[1]

Q3: What are the optimal storage conditions for this compound solutions?

This compound in its solid form should be stored at 4°C and protected from light.[2] Once dissolved in a solvent, the stability of the stock solution depends on the storage temperature.

Storage TemperatureRecommended Storage DurationSpecial Instructions
-80°CUp to 6 monthsProtect from light.[1][2]
-20°CUp to 1 monthProtect from light.[1][2]

To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1][3]

Q4: How can I improve the dissolution of this compound if I observe precipitation?

If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1][3] Ensure the solution becomes clear before use.

Q5: Should I prepare working solutions fresh for each experiment?

Yes, for in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use to ensure optimal potency and reliability of experimental results.[1][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in stock solution upon storage - Improper storage temperature. - Repeated freeze-thaw cycles. - Solvent has absorbed water (especially DMSO).- Ensure storage at -80°C for long-term or -20°C for short-term storage.[1][2] - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1][3] - Use fresh, high-quality, anhydrous DMSO for preparing stock solutions.[1]
Cloudiness or precipitation in working solution - Poor solubility in the final vehicle. - The solution was not prepared fresh.- Use sonication or gentle warming to aid dissolution.[1][3] - Ensure the proportion of co-solvents is appropriate for the desired final concentration. - Always prepare working solutions for in vivo experiments on the same day they will be used.[1][3]
Inconsistent experimental results - Degradation of this compound in solution. - Inaccurate concentration due to incomplete dissolution.- Follow recommended storage and handling procedures strictly. - Prepare fresh working solutions for each experiment.[1][3] - Visually inspect the solution to ensure it is clear and free of precipitates before use.

Experimental Protocols & Methodologies

While specific degradation pathways for this compound are not extensively detailed in publicly available literature, a general approach to assessing small molecule stability can be adopted.

General Protocol for Assessing Solution Stability of this compound:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions: Aliquot the stock solution and expose it to various conditions to assess stability, such as:

    • Temperature: Incubate at different temperatures (e.g., 4°C, room temperature, 37°C).

    • pH: Adjust the pH of the solution using appropriate buffers.

    • Light: Expose to light and compare with a sample stored in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of this compound and detect any degradation products.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Visualizations

Signaling Pathway

This compound is an antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][4] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), can initiate multiple downstream signaling cascades.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates ONO This compound ONO->LPA1 Antagonizes G_protein Gαi, Gαq, Gα12/13 LPA1->G_protein Activates Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK, Rho activation) G_protein->Downstream

Caption: LPA1 signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of this compound in solution.

Stability_Workflow prep Prepare this compound Stock Solution stress Expose to Stress Conditions (Temp, pH, Light) prep->stress sample Collect Samples at Time Points stress->sample analyze Analyze by HPLC sample->analyze data Evaluate Degradation Rate analyze->data Troubleshooting_Logic cluster_precipitate Precipitation Issues cluster_inconsistent Inconsistent Results start Problem with This compound Solution check_precipitate Is there precipitation? start->check_precipitate check_inconsistent Are results inconsistent? check_precipitate->check_inconsistent No use_sonication Apply sonication/heat check_precipitate->use_sonication Yes check_storage Verify storage conditions (-20°C or -80°C, dark) check_inconsistent->check_storage Yes check_solvent Use fresh, anhydrous solvent use_sonication->check_solvent aliquot_fresh Prepare fresh solution check_solvent->aliquot_fresh avoid_freeze_thaw Use single-use aliquots check_storage->avoid_freeze_thaw prepare_fresh Prepare working solution fresh avoid_freeze_thaw->prepare_fresh

References

optimizing ONO-9780307 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ONO-9780307 for cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific synthetic antagonist for the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] LPA1 is a G protein-coupled receptor (GPCR) involved in various cellular processes.[1][4] this compound functions by binding to an orthosteric site on the LPA1 receptor, competitively inhibiting the binding of its natural ligand, lysophosphatidic acid (LPA).[1][5] This antagonism prevents the receptor from adopting an active conformation, thereby blocking downstream signaling pathways.[5]

This compound Key Properties

Property Value Source
Target Lysophosphatidic Acid Receptor 1 (LPA1) [1][6]
IC50 2.7 nM [1][3][6]
Molecular Formula C30H35NO7 [3][6]
Molecular Weight 521.60 g/mol [6]
In Vitro Solubility 100 mg/mL (191.72 mM) in DMSO [1][6]
Storage (Solid) 4°C, protect from light [1][6]

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |[1][6][7] |

Q2: What signaling pathways are downstream of the LPA1 receptor?

The LPA1 receptor can couple to multiple heterotrimeric G proteins, including Gi, Gq, and G12/13, to initiate diverse signaling cascades.[4][8] Key downstream effects include:

  • Gq activation: Leads to phospholipase C (PLC) activation, inositol (B14025) phosphate (B84403) production, and subsequent mobilization of intracellular calcium (Ca2+).[1][8]

  • Gi activation: Inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8]

  • G12/13 activation: Activates RhoA signaling pathways, which are critical for regulating the actin cytoskeleton, cell shape, and migration.[4]

  • MAPK/ERK Pathway Activation: LPA1 signaling can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[8]

This compound blocks these signaling events by preventing the initial receptor activation.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_proteins G Proteins cluster_downstream Downstream Effectors LPA1 LPA1 Receptor Gq Gq LPA1->Gq Gi Gi LPA1->Gi G1213 G12/13 LPA1->G1213 LPA LPA (Agonist) LPA->LPA1 Activates ONO This compound (Antagonist) ONO->LPA1 Inhibits PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibits RhoA RhoA G1213->RhoA Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization cAMP_Inhibition ↓ cAMP AC->cAMP_Inhibition Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton

Caption: LPA1 receptor signaling and the inhibitory action of this compound.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage are critical for maintaining the compound's activity.

  • Preparation: this compound is highly soluble in DMSO (up to 100 mg/mL).[1][6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in new, anhydrous DMSO. Use of ultrasonic treatment may be necessary to ensure complete dissolution.[1][6]

  • Storage: Once prepared, aliquot the stock solution into single-use volumes in low-binding tubes to prevent product inactivation from repeated freeze-thaw cycles.[7] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][6][7] Always protect the compound from light.[1][6]

Stock Solution Preparation Table

Desired Stock Concentration Mass of this compound (MW = 521.60) Volume of DMSO
1 mM 1 mg 1.9172 mL
5 mM 1 mg 0.3834 mL
10 mM 1 mg 0.1917 mL
10 mM 5 mg 0.9586 mL

Data derived from product data sheets.[6]

Section 2: Experimental Guide for Concentration Optimization

Q4: How do I determine the optimal working concentration of this compound for my cell line?

The optimal concentration depends on the cell type, its level of LPA1 expression, and the specific biological question. The reported IC50 of 2.7 nM is a starting point, but the effective concentration in your cellular system (EC50) should be determined empirically. A two-stage process is recommended: first, determine the dose-response curve for a functional or viability endpoint, and second, confirm target engagement at the desired concentrations.

Experimental_Workflow start Start Optimization dose_response Step 1: Perform Dose-Response Assay (e.g., Cell Viability, Ca²⁺ Mobilization) Test a wide range (e.g., 0.1 nM to 10 µM) start->dose_response analyze_ic50 Analyze Data to Determine IC50 / EC50 in your system dose_response->analyze_ic50 target_engagement Step 2: Assess Target Engagement (e.g., Western Blot for p-ERK) Use concentrations around the determined IC50 analyze_ic50->target_engagement confirm_inhibition Confirm Inhibition of LPA-stimulated signaling target_engagement->confirm_inhibition end Optimal Concentration Range Identified confirm_inhibition->end

Caption: Workflow for determining the optimal this compound concentration.
Protocol 1: Dose-Response Curve using a Cell Viability (MTT) Assay

This protocol aims to determine the concentration of this compound that inhibits LPA-induced cell proliferation.

Materials:

  • Cells expressing LPA1

  • Complete culture medium

  • Serum-free or low-serum medium

  • This compound stock solution (in DMSO)

  • LPA (agonist) stock solution

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Serum Starvation: Gently aspirate the complete medium and wash once with PBS. Add 90 µL of serum-free or low-serum medium and incubate for 12-24 hours to synchronize cells and reduce basal signaling.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. A suggested range is from 10 µM down to 0.1 nM. Add 10 µL of each dilution to the appropriate wells. Include a "vehicle control" well containing the same final concentration of DMSO as the highest drug concentration. Incubate for 1-2 hours.

  • Agonist Stimulation: Add 10 µL of LPA (at its EC50 for proliferation, determined previously) to all wells except the "no stimulation" control.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the "LPA stimulated + vehicle" control (100% viability) and the "no stimulation" control (basal viability). Plot the normalized viability against the log of this compound concentration and use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50.

Protocol 2: Target Engagement via Western Blot for p-ERK

This protocol confirms that this compound inhibits LPA-stimulated signaling at the molecular level.

Materials:

  • Cells expressing LPA1

  • 6-well cell culture plates

  • This compound and LPA stock solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate

Methodology:

  • Cell Culture and Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve overnight as described in Protocol 1.

  • Treatment: Pre-treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 5x, 10x the determined IC50) and a vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with LPA for a short period (typically 5-15 minutes, which should be optimized for maximal ERK phosphorylation). Include an unstimulated control.

  • Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibody against p-ERK1/2 overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply ECL substrate. Visualize bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

  • Analysis: Quantify band intensities using densitometry. A dose-dependent decrease in the p-ERK/total-ERK ratio in this compound-treated samples will confirm target engagement.

Section 3: Troubleshooting Guide

Q5: I am not observing any inhibitory effect with this compound. What could be the issue?

Several factors could contribute to a lack of effect. Follow this diagnostic workflow to identify the problem.

Troubleshooting_Workflow start Problem: No Inhibitory Effect Observed q1 Was the stock solution prepared and stored correctly? start->q1 a1_fix Action: Prepare fresh stock solution from powder. Aliquot and store at -80°C. q1->a1_fix No q2 Does your cell line express the LPA1 receptor? q1->q2 Yes a1_yes Yes a1_no No end Re-run Experiment a1_fix->end a2_fix Action: Verify LPA1 mRNA (RT-qPCR) or protein (Western Blot/FACS) expression. Choose a different cell line if negative. q2->a2_fix No / Unknown q3 Is the LPA (agonist) stimulation working effectively? q2->q3 Yes a2_yes Yes a2_no No / Unknown a2_fix->end a3_fix Action: Check LPA stock viability and optimize stimulation time and concentration for a robust response. q3->a3_fix No q4 Is the concentration range or incubation time sufficient? q3->q4 Yes a3_yes Yes a3_no No a3_fix->end a4_fix Action: Increase the upper limit of the concentration range (e.g., to 10-50 µM) and/or increase the pre-incubation time. q4->a4_fix No q4->end Yes, problem persists. Consider alternative downstream assays. a4_yes Yes a4_no No a4_fix->end

Caption: Troubleshooting workflow for a lack of compound effect.

Q6: I am observing significant cytotoxicity or cell death at my target concentrations. What should I do?

  • Reduce DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic, typically below 0.1%. Prepare intermediate dilutions of your stock in culture medium to avoid adding a high concentration of DMSO directly to the wells.

  • Lower the Concentration Range: Your cells may be exquisitely sensitive. Test a lower range of this compound concentrations.

  • Reduce Incubation Time: Shorten the exposure time of the cells to the compound. A 1-2 hour pre-incubation before agonist stimulation is often sufficient for inhibition without causing long-term toxicity.

  • Perform a Cytotoxicity Assay: Run a control experiment with this compound in the absence of LPA stimulation to distinguish between specific antagonism and off-target cytotoxicity.

Q7: The compound precipitated when I added it to my cell culture medium. How can I prevent this?

  • Check Final Concentration: this compound has high solubility in DMSO but limited solubility in aqueous solutions. High final concentrations may exceed its solubility limit in media, especially those containing serum proteins.

  • Serial Dilution: Do not add the highly concentrated DMSO stock directly to the well. Prepare an intermediate dilution of the stock in serum-free medium first, vortexing gently, and then add this dilution to the cells.

  • Prepare Freshly: Always dilute the compound just before use. Do not store diluted solutions in aqueous buffers for extended periods.

References

ONO-9780307 In Vivo Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with ONO-9780307 in in vivo formulations. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard in vivo formulation for this compound?

A1: The most commonly cited in vivo formulation for this compound is a solution in a vehicle composed of 10% Dimethyl Sulfoxide (DMSO) and 90% corn oil.[1][2] This formulation has been shown to achieve a solubility of at least 5 mg/mL.[1][2]

Q2: My this compound solution is precipitating during preparation. What should I do?

A2: If you observe precipitation or phase separation while preparing the 10% DMSO/90% corn oil formulation, you can employ gentle heating and/or sonication to aid in the dissolution of this compound.[2][3] It is also recommended to prepare the formulation freshly for each experiment to minimize the risk of precipitation upon storage.[2][3]

Q3: I am observing precipitation after administering the this compound formulation. What are the potential causes and solutions?

A3: Precipitation of a compound after in vivo administration, often referred to as in vivo precipitation, can be a complex issue. Potential causes include:

  • Poor Solubility at Physiological pH: The pH of the physiological environment (e.g., the gastrointestinal tract or bloodstream) may differ significantly from the formulation, leading to a decrease in the solubility of this compound.

  • Drug Dilution: Upon administration, the formulation is diluted by physiological fluids, which can cause the drug concentration to exceed its solubility limit in the mixed biological medium.

  • Interaction with Biological Components: The compound may interact with proteins, lipids, or other endogenous molecules, leading to the formation of insoluble complexes.

To address this, consider exploring alternative formulation strategies aimed at enhancing and maintaining the solubility of this compound in a physiological environment.

Troubleshooting Guide: Precipitation in In Vivo Formulations

If you are experiencing precipitation with the standard 10% DMSO/90% corn oil formulation, the following troubleshooting steps and alternative strategies can be considered.

Step 1: Optimizing the Current Formulation

Before moving to more complex formulations, ensure the preparation of the standard vehicle is optimized.

Experimental Protocol: Preparation of 10% DMSO/90% Corn Oil Formulation

  • Prepare a Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final concentration of 5 mg/mL in the dosing vehicle, you could prepare a 50 mg/mL stock solution in DMSO.[2] this compound is highly soluble in DMSO (100 mg/mL), but using an ultrasonic bath may be necessary to achieve complete dissolution.[1]

  • Sequential Addition of Solvents: Add the DMSO stock solution to the corn oil. It is crucial to add the solvents one by one.[1] For a 1 mL final volume, add 100 µL of the 50 mg/mL this compound DMSO stock to 900 µL of corn oil.

  • Mixing: Mix the solution thoroughly. If precipitation or phase separation is observed, use gentle heating or sonication until a clear solution is obtained.[2]

  • Fresh Preparation: Always prepare the formulation fresh before each experiment.[2][3]

Step 2: Exploring Alternative Formulation Strategies

If precipitation persists, consider the following alternative formulation approaches commonly used for poorly water-soluble compounds.

Table 1: Alternative Excipients for Reformulation

Excipient TypeExamplesPotential Mechanism of Action
Co-solvents PEG 300, PEG 400, Propylene Glycol, EthanolIncrease the solvent capacity of the formulation.
Surfactants Tween 80 (Polysorbate 80), Cremophor EL, Pluronic F127Enhance solubility and can form micelles to encapsulate the drug, preventing precipitation upon dilution.
Complexing Agents Cyclodextrins (e.g., SBE-β-CD)Form inclusion complexes with the drug, increasing its apparent solubility.

Note: The compatibility and effectiveness of these excipients with this compound would need to be experimentally determined.

Step 3: Advanced Formulation Approaches

For challenging cases, more advanced formulation strategies such as lipid-based drug delivery systems can be explored.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can help to maintain the drug in a solubilized state and improve its oral bioavailability.

Quantitative Data

Table 2: Solubility of this compound

Solvent/VehicleSolubilityReference
DMSO100 mg/mL (191.72 mM)[1]
10% DMSO / 90% Corn Oil≥ 5 mg/mL (9.59 mM)[1][2]

Note: It is recommended to use newly opened, hygroscopic DMSO for the best solubility results.[1]

Visual Guides

Decision-Making Workflow for Formulation Troubleshooting

Formulation Troubleshooting Workflow start Start: Precipitation Observed prep_issue Precipitation during preparation? start->prep_issue post_admin_issue Precipitation post-administration? prep_issue->post_admin_issue No optimize_prep Optimize Preparation: - Use fresh reagents - Gentle heat/sonication prep_issue->optimize_prep Yes alternative_form Explore Alternative Formulations: - Co-solvents (PEG 300/400) - Surfactants (Tween 80) - Complexing agents (Cyclodextrins) post_admin_issue->alternative_form Yes reassess Re-evaluate Precipitation optimize_prep->reassess reassess->post_admin_issue Unresolved end End: Optimized Formulation reassess->end Resolved advanced_form Consider Advanced Formulations: - SEDDS alternative_form->advanced_form advanced_form->end

Caption: A workflow for troubleshooting this compound precipitation issues.

Signaling Pathway of this compound (for context)

While not directly related to precipitation, understanding the mechanism of action of this compound is important for its biological application.

This compound Signaling Pathway LPA LPA (Lysophosphatidic Acid) LPA1 LPA1 Receptor LPA->LPA1 Agonist G_protein G Protein Signaling LPA1->G_protein Activates ONO This compound ONO->LPA1 Antagonist downstream Downstream Cellular Effects (e.g., Ca2+ mobilization) G_protein->downstream

Caption: this compound acts as an antagonist at the LPA1 receptor.

References

troubleshooting ONO-9780307 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ONO-9780307. Our aim is to help you achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results with this compound can stem from several factors related to its preparation, storage, and experimental application. Key areas to review are:

  • Compound Stability: this compound is sensitive to light and repeated freeze-thaw cycles. Improper storage can lead to degradation and reduced activity.[1][2]

  • Solubility Issues: The compound has specific solubility characteristics. Incorrect solvent choice or preparation methods can lead to precipitation or inaccurate concentrations.

  • Experimental Protocol Variations: Minor deviations in experimental protocols, especially in timing, concentrations, and cell handling, can significantly impact results.

  • In Vivo Administration: For animal studies, the formulation and administration route are critical. Poorly prepared solutions can lead to inconsistent bioavailability.[1]

Q2: What is the recommended procedure for preparing a stock solution of this compound?

To ensure a stable and accurate stock solution, follow these steps:

  • Solvent Selection: Use high-quality, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[2]

  • Dissolution: For a 100 mg/mL stock solution, ultrasonic agitation is necessary to fully dissolve the compound.[2][3]

  • Aliquoting: Once dissolved, immediately aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[1][2]

  • Storage: Store the aliquoted stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Always protect the solution from light.[1][2][3]

Q3: I'm observing precipitation in my working solution. How can I prevent this?

Precipitation can occur if the solubility limits are exceeded or if the solution is not prepared correctly.

  • For in vitro experiments: Ensure the final concentration of DMSO in your culture medium is low and does not affect cell viability. If you need to make further dilutions, do so in your assay buffer or medium.

  • For in vivo experiments: When preparing a working solution for animal studies (e.g., in a DMSO/corn oil mixture), add the solvents sequentially and ensure thorough mixing.[1][3] Gentle heating and/or sonication can aid dissolution if precipitation occurs.[1] It is highly recommended to prepare the working solution fresh on the day of use.[1]

Q4: How does this compound exert its biological effect?

This compound is a potent and specific antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][3][4][5] It binds to an orthosteric site on the receptor, competitively inhibiting the binding of its natural ligand, lysophosphatidic acid (LPA).[3][6] This prevents the activation of downstream signaling pathways mediated by LPA1.

Quantitative Data Summary

ParameterValueReference
IC₅₀ 2.7 nM[1][3][5]
Molecular Formula C₃₀H₃₅NO₇[3]
Molecular Weight 521.60 g/mol [3]
Solubility in DMSO 100 mg/mL (191.72 mM)[2][3]
In Vivo Solubility ≥ 5 mg/mL in 10% DMSO + 90% corn oil[3]
Storage ConditionDurationLight Protection
In Solvent at -80°C 6 monthsRequired
In Solvent at -20°C 1 monthRequired
Solid at 4°C Not specified, but protect from lightRequired

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is a general guideline for assessing the antagonist activity of this compound on LPA1-mediated calcium signaling.

  • Cell Culture: Culture LPA1-expressing cells (e.g., LPA1-B103 cells) in appropriate media and conditions until they reach the desired confluency.[3]

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate suitable for fluorescence assays.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).

  • Antagonist Incubation: Add the diluted this compound to the respective wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation: Add a known concentration of LPA (the agonist) to stimulate calcium mobilization.

  • Signal Detection: Measure the change in fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the inhibition of the LPA-induced calcium signal by this compound and determine the IC₅₀ value.

In Vivo Solution Preparation (10% DMSO, 90% Corn Oil)

This protocol describes the preparation of a working solution for animal administration.

  • Stock Solution: Begin with a clear, pre-prepared stock solution of this compound in DMSO.

  • Sequential Addition: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[1][3]

  • Mixing: Mix the solution thoroughly to ensure homogeneity. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Administration: It is recommended to use the freshly prepared working solution on the same day for dosing.[1]

Visualizations

ONO_9780307_Mechanism_of_Action cluster_receptor LPA1 Receptor LPA1 LPA1 Signaling Downstream Signaling LPA1->Signaling No_Signaling Signaling Blocked LPA1->No_Signaling LPA LPA (Agonist) LPA->LPA1 Binds & Activates This compound This compound (Antagonist) This compound->LPA1 Competitively Binds

Caption: Mechanism of action for this compound as an LPA1 antagonist.

Troubleshooting_Workflow Start Inconsistent Results Check_Storage Proper Storage (Light, Temp, Aliquots)? Start->Check_Storage Correct_Storage Review storage protocol. Use fresh aliquot. Check_Storage->Correct_Storage No Check_Prep Correct Solution Preparation? Check_Storage->Check_Prep Yes Correct_Storage->Check_Prep Correct_Prep Follow detailed protocol (solvents, sonication). Check_Prep->Correct_Prep No Check_Protocol Consistent Experimental Protocol? Check_Prep->Check_Protocol Yes Correct_Prep->Check_Protocol Standardize_Protocol Standardize all steps, controls, and timings. Check_Protocol->Standardize_Protocol No End Consistent Results Check_Protocol->End Yes Standardize_Protocol->End

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Validation & Comparative

A Comparative Guide to the Efficacy of LPA1 Receptor Antagonists: ONO-9780307 and AM095

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two prominent antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1): ONO-9780307 and AM095. Both compounds are crucial tools in the investigation of LPA1 signaling and hold therapeutic potential in various pathological conditions, including fibrosis and cancer. This document summarizes available quantitative data, details the experimental protocols used to generate this data, and visualizes the key signaling pathways and experimental workflows.

Mechanism of Action

Both this compound and AM095 are antagonists of the LPA1 receptor, a G protein-coupled receptor (GPCR).[1][2] Lysophosphatidic acid (LPA) is a bioactive phospholipid that, upon binding to LPA1, activates downstream signaling pathways. These pathways are implicated in a wide range of cellular processes, including proliferation, migration, and cytoskeletal rearrangement. By competitively blocking the binding of LPA to its receptor, both this compound and AM095 inhibit the initiation of these signaling cascades.[1]

Comparative Efficacy Data

Table 1: this compound In Vitro Efficacy

Assay TypeTarget/Cell LineSpeciesIC50Reference(s)
LPA1 Antagonist ActivityLPA1 ReceptorNot Specified2.7 nM[1][3]
Ca2+ Mobilization InhibitionLPA1-B103 and Vector-B103 cellsNot SpecifiedInhibition Observed[1][3]

Table 2: AM095 In Vitro Efficacy

Assay TypeTarget/Cell LineSpeciesIC50Reference(s)
GTPγS BindingRecombinant LPA1Human0.98 µM[2][4][5]
GTPγS BindingRecombinant LPA1Mouse0.73 µM[2][4][5]
Calcium FluxLPA1-transfected CHO cellsHuman0.025 µM[4]
Calcium FluxLPA1-transfected CHO cellsMouse0.023 µM[4]
ChemotaxisLPA1-overexpressing CHO cellsMouse778 nM[2][4][5]
ChemotaxisA2058 melanoma cellsHuman233 nM[2][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay

This assay measures a compound's ability to inhibit the LPA-induced increase in intracellular calcium concentration, a downstream signaling event of LPA1 activation.

General Protocol:

  • Cell Culture: Cells expressing the LPA1 receptor (e.g., LPA1-B103 cells or LPA1-transfected CHO cells) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and grown to a suitable confluency.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.

  • Compound Incubation: After dye loading and washing, cells are pre-incubated with varying concentrations of the antagonist (this compound or AM095) or vehicle control.

  • LPA Stimulation: A solution of LPA is added to the wells to stimulate the LPA1 receptor and induce calcium mobilization.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

GTPγS Binding Assay

This functional assay quantifies the activation of G proteins coupled to the LPA1 receptor by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Protocol for AM095:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells overexpressing either human or mouse LPA1.[4][5]

  • Assay Buffer: The assay is performed in a buffer typically containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 5 µM GDP.[4][5]

  • Reaction Mixture: Varying concentrations of AM095 are incubated with the cell membranes in the presence of [³⁵S]GTPγS and a stimulating concentration of LPA (e.g., 900 nM).[4][5]

  • Incubation: The reaction is incubated to allow for [³⁵S]GTPγS binding to activated G proteins.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of [³⁵S]GTPγS is determined, and the IC50 value for the antagonist is calculated.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, such as LPA.

Protocol for AM095:

  • Cell Culture: A suitable cell line, such as CHO cells overexpressing mouse LPA1 or human A2058 melanoma cells, is used.[2][4][5]

  • Assay Setup: A Boyden chamber or a similar transwell insert system with a porous membrane is utilized. The lower chamber is filled with media containing LPA as the chemoattractant.

  • Cell Treatment: Cells are pre-incubated with different concentrations of AM095 or a vehicle control.

  • Cell Seeding: The treated cells are seeded into the upper chamber of the transwell insert.

  • Incubation: The plate is incubated to allow cells to migrate through the pores of the membrane towards the LPA gradient in the lower chamber.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope or quantified using a plate reader after staining and elution.

  • Data Analysis: The percentage of inhibition of cell migration is calculated for each concentration of the antagonist, and the IC50 value is determined.

Visualizations

LPA1 Signaling Pathway

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein Activates PLC PLC G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization ROCK ROCK RhoA->ROCK Cytoskeletal_rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_rearrangement Cell_survival Cell Survival & Proliferation PI3K_Akt->Cell_survival Antagonist This compound AM095 Antagonist->LPA1 Blocks GTP_gamma_S_Workflow prep 1. Membrane Preparation (Cells expressing LPA1) incubation 2. Incubation (Membranes + [³⁵S]GTPγS + LPA + Antagonist/Vehicle) prep->incubation filtration 3. Filtration (Separate bound and free [³⁵S]GTPγS) incubation->filtration quantification 4. Quantification (Scintillation Counting) filtration->quantification analysis 5. Data Analysis (Calculate IC50) quantification->analysis Chemotaxis_Workflow setup 1. Assay Setup (Transwell plate with LPA in lower chamber) treatment 2. Cell Treatment (Pre-incubate cells with Antagonist/Vehicle) setup->treatment seeding 3. Cell Seeding (Add treated cells to upper chamber) treatment->seeding migration 4. Incubation (Allow cell migration) seeding->migration quantification 5. Quantification (Stain and count migrated cells) migration->quantification analysis 6. Data Analysis (Calculate IC50) quantification->analysis

References

A Comparative Guide to LPA1 Antagonists in Fibrosis: ONO-9780307 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lysophosphatidic acid receptor 1 (LPA1) has emerged as a critical therapeutic target in the fight against fibrotic diseases. Its activation by lysophosphatidic acid (LPA) triggers a cascade of pro-fibrotic cellular responses, making its antagonism a promising strategy for conditions like idiopathic pulmonary fibrosis (IPF) and systemic sclerosis (SSc).[1][2][3] This guide provides a comparative overview of ONO-9780307 and other leading LPA1 antagonists, summarizing available experimental data to aid in research and development efforts.

While this compound is a potent and specific LPA1 antagonist, publicly available data on its efficacy in fibrosis models is limited.[4][5] Therefore, this guide will compare its known characteristics with those of more clinically advanced antagonists: BMS-986020, its successor BMS-986278 (Admilparant), and SAR100842 (Fipaxalparant), for which a more extensive body of preclinical and clinical data exists.

Mechanism of Action: Interrupting the Fibrotic Cascade

LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by LPA, signals through multiple G protein pathways (Gαq/11, Gαi/o, and Gα12/13) to promote key pathological processes in fibrosis.[6][7] These include fibroblast recruitment, proliferation, and differentiation into myofibroblasts, as well as promoting vascular leak and epithelial cell apoptosis.[1][2] LPA1 antagonists competitively bind to the receptor, blocking these downstream signaling events and thereby mitigating the fibrotic response.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds Gq Gαq/11 LPA1->Gq Activates Gi Gαi/o LPA1->Gi Activates G1213 Gα12/13 LPA1->G1213 Activates PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC RhoA RhoA G1213->RhoA IP3_DAG IP3 + DAG PLC->IP3_DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3_DAG->Ca_release Fibroblast_Activation Fibroblast Proliferation & Differentiation Ca_release->Fibroblast_Activation Cell_Migration Cell Migration Ca_release->Cell_Migration ROCK->Fibroblast_Activation ROCK->Cell_Migration Vascular_Leak Vascular Leak ROCK->Vascular_Leak ECM_Production ECM Production ROCK->ECM_Production cAMP_decrease ↓ cAMP cAMP_decrease->Fibroblast_Activation Antagonist LPA1 Antagonist (e.g., this compound) Antagonist->LPA1 Blocks Bleomycin_Workflow cluster_induction Day 0: Induction cluster_treatment Days 1-21: Treatment cluster_analysis Day 14 or 21: Endpoint Analysis cluster_readouts Readouts Induction Intratracheal Instillation of Bleomycin in Mice Treatment Daily Oral Dosing with LPA1 Antagonist or Vehicle Induction->Treatment Sacrifice Euthanize Animals Treatment->Sacrifice BAL Bronchoalveolar Lavage (BAL) Sacrifice->BAL Harvest Harvest Lungs Sacrifice->Harvest Cell_Count Cell Counts & Protein BAL->Cell_Count Histo Histology (e.g., Masson's Trichrome) Harvest->Histo Hydroxy Hydroxyproline Assay (Collagen Content) Harvest->Hydroxy

References

Competitive Binding Analysis of ONO-9780307 with Endogenous Ligands for the LPA1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comprehensive comparison of the competitive binding characteristics of ONO-9780307, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), against its endogenous ligands. The document is intended to assist researchers and drug development professionals in evaluating the performance of this compound relative to other LPA1 antagonists, supported by experimental data and detailed protocols.

Executive Summary

This compound is a high-affinity antagonist for the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including fibrosis and cancer. Understanding the competitive interaction between this compound and the native ligands of LPA1 is crucial for elucidating its mechanism of action and predicting its therapeutic efficacy. This guide presents quantitative data from competitive binding assays, details the experimental methodologies used, and provides a comparative analysis with other known LPA1 antagonists.

Comparative Performance of LPA1 Antagonists

The inhibitory potency of this compound and alternative LPA1 antagonists has been evaluated using various in vitro assays. The following table summarizes their performance, primarily focusing on their half-maximal inhibitory concentration (IC50) or binding affinity (Ki/Kd).

CompoundAssay TypeTarget SpeciesCell Line/SystemIC50 / Ki / Kd (nM)Reference
This compound Calcium Mobilization--2.7[1]
Backscattering Interferometry (BSI)-LPA1-nanovesicles9.90 ± 4.55 (Kd)[2]
1-oleoyl-LPA (Endogenous Ligand) Competitive BSI vs. This compound-LPA1-nanovesiclesSingle-digit nanomolar range[2]
AEAp (Endogenous Ligand) Competitive BSI vs. This compound-LPA1-nanovesiclesSingle-digit nanomolar range[2]
AM095 Calcium FluxHumanCHO (hLPA1 transfected)25
GTPγS BindingHumanCHO (hLPA1 membranes)980
AM966 Calcium ReleaseHumanCHO (hLPA1)17
ChemotaxisHumanA2058 melanoma cells138 ± 43
Ki16425 GTPγS Binding-RH7777 cells340 (Ki)

Experimental Methodologies

Two primary experimental techniques are highlighted in this guide for characterizing the competitive binding to the LPA1 receptor: Backscattering Interferometry (BSI) and Calcium Mobilization Assays.

Backscattering Interferometry (BSI) Competitive Binding Assay

BSI is a label-free, free-solution technique that measures the change in refractive index resulting from molecular interactions.[3][4] In a competitive binding format, the assay can determine the ability of an unlabeled compound (endogenous ligand) to displace a known binder (this compound) from the receptor.

Protocol:

  • Preparation of LPA1 Nanovesicles: Prepare nanovesicles containing the purified LPA1 receptor.

  • Incubation: Incubate a fixed concentration of LPA1 nanovesicles with varying concentrations of the unlabeled endogenous ligand (e.g., 1-oleoyl-LPA, AEAp) for a predetermined period to allow for binding equilibrium to be reached.

  • Addition of Labeled Competitor: Introduce a fixed concentration of this compound to the mixture.

  • BSI Measurement: Analyze the samples using a backscattering interferometer. The instrument detects changes in the refractive index of the solution, which correlates with the extent of this compound binding to the LPA1 receptor.

  • Data Analysis: The signal from the BSI is plotted against the concentration of the endogenous ligand. The IC50 value, the concentration of the endogenous ligand that displaces 50% of this compound binding, is determined from the resulting dose-response curve.

Calcium Mobilization Assay

The LPA1 receptor, upon activation by an agonist, couples to Gq/11 proteins, leading to an increase in intracellular calcium concentration ([Ca2+]i). Antagonists will inhibit this agonist-induced calcium flux.

Protocol:

  • Cell Culture: Culture a stable cell line overexpressing the human LPA1 receptor (e.g., CHO-hLPA1 or HEK293-hLPA1) in appropriate media.

  • Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom microplate and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1-2 hours at 37°C.

  • Compound Addition: Add varying concentrations of the antagonist (this compound or other comparators) to the wells and incubate for a specified period.

  • Agonist Stimulation: Add a fixed concentration of an LPA1 agonist (e.g., 1-oleoyl-LPA) to all wells to stimulate calcium release.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The antagonist's potency is determined by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration to calculate the IC50 value.

Visualizing Molecular Interactions and Workflows

To better illustrate the underlying biological processes and experimental designs, the following diagrams are provided.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Endogenous Ligand (LPA) Endogenous Ligand (LPA) LPA1 Receptor LPA1 Receptor Endogenous Ligand (LPA)->LPA1 Receptor Activates This compound This compound This compound->LPA1 Receptor Inhibits Gq/11 Gq/11 LPA1 Receptor->Gq/11 Gi/o Gi/o LPA1 Receptor->Gi/o G12/13 G12/13 LPA1 Receptor->G12/13 PLC PLC Gq/11->PLC Activates AC AC Gi/o->AC Inhibits RhoGEF RhoGEF G12/13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Decreases RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Mobilization Ca2+ Mobilization IP3->Ca2+ Mobilization PKC Activation PKC Activation DAG->PKC Activation ROCK ROCK RhoA->ROCK Activates Actin Cytoskeleton Reorganization Actin Cytoskeleton Reorganization ROCK->Actin Cytoskeleton Reorganization

Caption: LPA1 Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare LPA1 Receptor (e.g., nanovesicles or cell-based) D Incubate Receptor with Endogenous Ligand A->D B Prepare Serial Dilutions of Unlabeled Endogenous Ligand B->D C Prepare Fixed Concentration of Labeled Competitor (this compound) E Add Labeled Competitor to the mixture C->E D->E F Allow to reach equilibrium E->F G Measure Bound Competitor Signal (e.g., BSI or Fluorescence) F->G H Plot Signal vs. Ligand Concentration G->H I Determine IC50 Value H->I

Caption: Competitive Binding Assay Workflow.

References

A Comparative Analysis of the Binding Kinetics of LPA1 Receptor Antagonists: ONO-9780307 and ONO-0300302

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding kinetics of two selective antagonists for the lysophosphatidic acid receptor 1 (LPA1), ONO-9780307 and ONO-0300302. Both compounds are valuable tools for researchers studying LPA1 signaling in various physiological and pathological processes. The key distinction in their pharmacological profiles lies in their mode of binding, with ONO-0300302 exhibiting a slow, tight-binding characteristic.

Quantitative Comparison of Binding Parameters

The binding affinities of this compound and ONO-0300302 for the LPA1 receptor have been determined using different experimental approaches, yielding distinct kinetic parameters. The following table summarizes the key quantitative data for a direct comparison.

ParameterThis compoundONO-0300302
Target Receptor LPA1LPA1
Binding Affinity (IC50) 2.7 nM[1][2][3][4]86 nM (0.086 µM)[5][6][7]
Equilibrium Dissociation Constant (Kd) 9.90 ± 4.55 nM0.34 nM (at 37°C, after 2h incubation)[5][8]
Binding Characteristic Standard AntagonistSlow Tight-Binding Inhibitor[5][8][9][10]

Note: The IC50 value for ONO-0300302 is significantly higher than its Kd value, which is characteristic of slow tight-binding inhibitors where the binding affinity increases over time.

Experimental Methodologies

The distinct binding characteristics of these compounds have been elucidated through specific experimental protocols.

This compound: Backscattering Interferometry (BSI)

The binding affinity of this compound to the LPA1 receptor was determined using Backscattering Interferometry (BSI).[11] This label-free technology measures the change in refractive index upon ligand binding to the target protein in solution, allowing for the determination of binding affinity and kinetics. In this assay, the specific binding of this compound to LPA1 yielded a pKd of 8.00, which translates to a Kd of 9.90 ± 4.55 nM.[11]

ONO-0300302: Radioligand Binding Assay

The binding kinetics of ONO-0300302 were characterized using a radioligand binding assay with a tritium-labeled version of the compound ([³H]-ONO-0300302).[8] This method directly measures the binding of the radiolabeled ligand to the LPA1 receptor expressed in cell membranes. The experiments demonstrated that the binding affinity of ONO-0300302 increases with incubation time, a hallmark of slow tight-binding. The reported Kd of 0.34 nM was determined after a 2-hour incubation at 37°C.[5][8]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental context and the biological relevance of these compounds, the following diagrams illustrate the workflow of a typical radioligand binding assay and the canonical LPA1 signaling pathway.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare LPA1-expressing cell membranes incubate Incubate membranes with [³H]-ONO-0300302 prep->incubate Add varying concentrations of radioligand separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (Scintillation counting) separate->quantify analyze Analyze data to determine Kd and Bmax quantify->analyze G LPA LPA LPA1 LPA1 Receptor (GPCR) LPA->LPA1 Binds G_protein Gq/11, Gi/o, G12/13 LPA1->G_protein Activates PLC PLC G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase G_protein->AC Inhibits (Gi/o) RhoA RhoA G_protein->RhoA Activates (G12/13) IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cellular_response Cellular Responses (e.g., Proliferation, Migration) cAMP->Cellular_response ROCK->Cellular_response Ca_release->Cellular_response

References

A Functional Comparison of ONO-9780307 and its Analogs as LPA1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of the lysophosphatidic acid receptor 1 (LPA1) antagonist ONO-9780307 and its analogs. The information is compiled from various sources to offer a comprehensive overview for researchers in drug discovery and development.

This compound is a potent and specific synthetic antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including fibrosis. Its analogs have been developed to improve upon its pharmacological properties.

Quantitative Functional Data

The following table summarizes the in vitro potency of this compound and its analogs as LPA1 receptor antagonists. It is important to note that the data presented below is collated from different sources and may not have been generated from head-to-head comparative studies under identical experimental conditions.

CompoundTarget(s)Assay TypePotency (IC50)Source(s)
This compound LPA1Inhibition of Ca2+ mobilization2.7 nM[1]
ONO-9910539 LPA1Not Specified22 nM
ONO-3080573 LPA1Not Specified11 nM
ONO-0300302 LPA1Not Specified-[2]

Note: The IC50 value for this compound is from a calcium mobilization assay[1]. The specific assay conditions for ONO-9910539 and ONO-3080573 are not detailed in the available search results. ONO-0300302 is highlighted for its slow tight-binding properties and in vivo efficacy rather than a specific IC50 value in the provided context[2].

Rationale for Analog Development

The development of analogs of this compound has been driven by the desire to optimize its drug-like properties. Key considerations in the design of these analogs include:

  • ONO-9910539: Designed for enhanced polar interactions and reduced lipophilicity.

  • ONO-3080573: Developed to reduce torsional strain and increase structural and metabolic diversity.

  • ONO-0300302: A result of scaffold hopping from a lead compound to achieve a slow tight-binding feature to the LPA1 receptor, which is suggested to contribute to its long duration of action in vivo[2].

LPA1 Receptor Signaling Pathway

Activation of the LPA1 receptor by its endogenous ligand, lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events through the coupling to heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13. This compound and its analogs act as antagonists, blocking these downstream signaling pathways.

LPA1_Signaling_Pathway LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds Gq Gq/11 LPA1->Gq Gi Gi/o LPA1->Gi G1213 G12/13 LPA1->G1213 ONO_compounds This compound & Analogs ONO_compounds->LPA1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Activates Ca_mobilization Ca2+ Mobilization IP3_DAG->Ca_mobilization Cellular_responses Cellular Responses (Proliferation, Migration, etc.) cAMP->Cellular_responses RhoA->Cellular_responses Ca_mobilization->Cellular_responses

Caption: LPA1 Receptor Signaling Pathway and Point of Inhibition.

Experimental Protocols

The primary functional assays used to characterize LPA1 receptor antagonists are calcium mobilization and GTPγS binding assays.

Calcium Mobilization Assay (General Protocol)

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist (e.g., LPA).

Calcium_Mobilization_Workflow start Start plate_cells Plate LPA1-expressing cells in microplate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye add_antagonist Add this compound or analog (various concentrations) load_dye->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist add_agonist Add LPA (agonist) at a fixed concentration (e.g., EC80) incubate_antagonist->add_agonist measure_fluorescence Measure fluorescence change over time add_agonist->measure_fluorescence analyze_data Analyze data to determine IC50 values measure_fluorescence->analyze_data end End analyze_data->end

Caption: General Workflow for a Calcium Mobilization Assay.

Methodology Details:

  • Cell Culture: A cell line stably expressing the human LPA1 receptor (e.g., CHO or HEK293 cells) is cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an assay buffer.

  • Compound Addition: Serial dilutions of the antagonist (this compound or its analogs) are added to the wells.

  • Agonist Stimulation: After a pre-incubation period with the antagonist, a fixed concentration of LPA (typically the EC50 or EC80) is added to stimulate the receptor.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve.

GTPγS Binding Assay (General Protocol)

This is a functional membrane-based assay that measures the activation of G proteins, which is a proximal event to receptor activation. Antagonists are evaluated for their ability to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Methodology Details:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the LPA1 receptor.

  • Assay Components: The assay mixture typically includes the prepared membranes, [35S]GTPγS, GDP, and an assay buffer.

  • Compound Incubation: The membranes are incubated with the antagonist (this compound or its analogs) and an agonist (LPA).

  • Reaction Termination and Filtration: The binding reaction is stopped, and the mixture is filtered through a filter plate to separate bound from free [35S]GTPγS.

  • Signal Detection: The amount of [35S]GTPγS bound to the G proteins on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC50 value of the antagonist is determined by analyzing the inhibition of agonist-stimulated [35S]GTPγS binding.

Summary

References

Safety Operating Guide

ONO-9780307: Comprehensive Guidelines for Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management of investigational compounds like ONO-9780307 is paramount for ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound, a specific synthetic antagonist of the lysophosphatidic acid receptor 1 (LPA1).

Essential Safety and Handling Precautions

This compound is a research chemical and should be handled with the appropriate level of caution in a laboratory setting.[1][2][3] While a comprehensive Safety Data Sheet (SDS) detailing all potential hazards is not publicly available, general principles of safe chemical handling must be strictly followed.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage conditions are provided in the table below.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound.

ParameterValueSource
Molecular Weight 521.6 g/mol [2]
IC₅₀ 2.7 nM[1][2]
Form Solid[2]
Solubility (DMSO) 100 mg/mL[2]
Storage (Solid) 4°C, protect from light[3]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month (protect from light)[1][3]

Proper Disposal Procedures

As a research chemical, this compound and any materials contaminated with it must be disposed of as hazardous laboratory waste. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Segregation: Segregate waste containing this compound from other laboratory waste streams. This includes unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves).

  • Waste Containers: Use clearly labeled, leak-proof, and chemically compatible containers for collecting this compound waste.

  • Labeling: Label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.

  • Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials, pending collection by your institution's EHS personnel.

  • Consult EHS: Always consult your institution's EHS guidelines for specific procedures on hazardous waste disposal. Regulations can vary, and adherence to local and national rules is mandatory.

Experimental Protocol: In Vitro LPA1 Antagonism Assay

This protocol details a common cell-based assay to determine the antagonistic activity of this compound on the LPA1 receptor, measuring changes in intracellular calcium levels.

Materials:

  • Cells expressing the human LPA1 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • This compound

  • LPA (agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding: Seed the LPA1-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: After dye loading, wash the cells again and then incubate them with the various concentrations of this compound or vehicle control (assay buffer with DMSO) for a predetermined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the microplate in the reader and initiate fluorescence measurement. After establishing a baseline reading, add a pre-determined concentration of LPA to all wells to stimulate the LPA1 receptor.

  • Data Analysis: Monitor the change in fluorescence intensity over time. The antagonistic effect of this compound is determined by its ability to inhibit the LPA-induced increase in intracellular calcium. Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the maximal response to LPA.

Visualizations

To further clarify the processes involved with this compound, the following diagrams illustrate its signaling pathway and the workflow for its proper disposal.

ONO_9780307_Signaling_Pathway cluster_membrane Cell Membrane LPA1 LPA1 Receptor G_protein G Protein (Gq/11, Gi/o, G12/13) LPA1->G_protein Activation Downstream Downstream Signaling Cascades (e.g., PLC, Rho) G_protein->Downstream Initiates LPA LPA (Agonist) LPA->LPA1 Binds and Activates ONO_9780307 This compound (Antagonist) ONO_9780307->LPA1 Binds and Blocks

This compound Signaling Pathway

ONO_9780307_Disposal_Workflow start This compound Waste Generated (Solid, Liquid, Contaminated Materials) segregate Segregate Waste into Designated Containers start->segregate label_waste Label Container: 'Hazardous Waste - this compound' segregate->label_waste store_waste Store in Secure, Designated Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal Professional Disposal by EHS contact_ehs->disposal

This compound Disposal Workflow

References

Comprehensive Safety and Handling Guide for ONO-9780307

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for research professionals. ONO-9780307 is for research use only and its toxicological properties have not been fully characterized.[1] Always treat this and other uncharacterized compounds as potentially hazardous. A thorough, site-specific risk assessment must be conducted before handling.

Pre-Handling and Risk Assessment

Before any manipulation of this compound, a formal risk assessment is mandatory.[2][3] This compound is a potent LPA1 antagonist, and in the absence of a comprehensive Safety Data Sheet (SDS), a precautionary principle must be applied, assuming the substance may be highly potent and hazardous.[4]

Key Pre-Handling Steps:

  • Information Review: Consult all available supplier data sheets and any internal institutional knowledge regarding similar compounds.[2][5]

  • Designate a Handling Area: All work with this compound, especially with the solid form, must be performed in a designated area with controlled access, such as a chemical fume hood, a ventilated balance enclosure, or a glove box.[4]

  • Assemble Materials: Ensure all necessary personal protective equipment (PPE) and spill cleanup materials are readily available before bringing the compound into the work area.[4]

  • Inform Colleagues: Notify personnel in the immediate vicinity that a potent compound is being handled.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is crucial to minimize exposure.[4][6] The following table summarizes the recommended PPE for different procedures involving this compound.

Procedure Required Personal Protective Equipment Rationale
Handling Solid Compound (Weighing, Aliquoting)• Double Nitrile Gloves• Chemical Splash Goggles & Face Shield• Disposable Gown with tight-fitting cuffs• NIOSH-approved Respirator (e.g., N95 or higher)To prevent inhalation of fine powders and protect skin and eyes from contact with the potent solid compound.[4][7]
Preparing Solutions (In Vitro/In Vivo)• Double Nitrile Gloves• Chemical Splash Goggles• Chemical-resistant Lab CoatTo protect against splashes of the compound dissolved in solvents like DMSO.[1][4]
Administering to Animals • Double Nitrile Gloves• Chemical Splash Goggles• Lab CoatTo prevent accidental exposure during administration and handling of treated animals.
Waste Disposal • Double Nitrile Gloves• Chemical Splash Goggles• Lab CoatTo protect against contact with contaminated waste materials.[8]

Note: Always inspect PPE for integrity before use. Do not wear PPE outside of the designated laboratory area.[4]

Operational Plan: Step-by-Step Handling Protocol

A. Handling and Weighing the Solid Compound:

  • Prepare the Enclosure: Perform all manipulations of solid this compound within a certified chemical fume hood or a powder-containment enclosure.[4]

  • Don PPE: Wear the full PPE ensemble for handling solids as detailed in the table above.

  • Minimize Dust: Use wet-handling techniques where feasible (e.g., gently dampening powder with a solvent) to minimize dust generation.[4] Handle the compound gently, avoiding actions that could create airborne particles.

  • Weighing: Use the smallest amount of substance necessary for the experiment.[4]

  • Cleanup: After weighing, carefully decontaminate all surfaces and equipment (e.g., spatulas, weigh boats) with an appropriate solvent (such as ethanol (B145695) or isopropanol) followed by a cleaning agent. Dispose of cleaning materials as hazardous waste.

B. Preparing Stock and Working Solutions:

  • Solubility: this compound is soluble in DMSO.[1][2] For in vivo use, co-solvents such as corn oil may be required.[1]

  • Procedure: In a fume hood, slowly add the weighed compound to the solvent to avoid splashing.[4] If necessary, use sonication to aid dissolution.[1]

  • Storage: Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] It is recommended to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.[1] Prepare fresh working solutions for in vivo experiments on the day of use.[4]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[1][8][9]

Waste Segregation and Labeling:

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, disposable gowns, weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Collect all unused solutions and contaminated solvents in a separate, sealed, and compatible hazardous waste container. Do not pour any chemical waste down the drain.[8][10]

  • Sharps: Any chemically contaminated needles or blades must be disposed of in a labeled, puncture-resistant sharps container.[9]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and a full list of the chemical contents, including this compound and any solvents.[1]

Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.[1]

Emergency Procedures

Spills:

  • For small spills, use a chemical spill kit to absorb the material. Decontaminate the area with an appropriate solvent. All cleanup materials must be disposed of as hazardous waste.

  • For large spills, evacuate the area, notify others, and contact your institution's EHS or emergency response team immediately.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

Visual Workflow for Handling this compound

G cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Handling Solid Compound cluster_solution 3. Solution Preparation cluster_disposal 4. Decontamination & Disposal RA Conduct Risk Assessment DA Designate Handling Area (Fume Hood / Enclosure) RA->DA PPE_Prep Assemble Full PPE DA->PPE_Prep Spill_Prep Prepare Spill Kit PPE_Prep->Spill_Prep Don_PPE_Solid Don Solid-Handling PPE (Gown, Respirator, etc.) Spill_Prep->Don_PPE_Solid Weigh Weigh Solid this compound in Ventilated Enclosure Don_PPE_Solid->Weigh Decon_Solid Decontaminate Surfaces & Equipment Weigh->Decon_Solid Don_PPE_Liquid Don Liquid-Handling PPE (Lab Coat, Goggles) Weigh->Don_PPE_Liquid Segregate Segregate Waste (Solid, Liquid, Sharps) Decon_Solid->Segregate Dissolve Dissolve Compound in Appropriate Solvent Don_PPE_Liquid->Dissolve Store Aliquot & Store Solution (-20°C / -80°C, Protect from Light) Dissolve->Store Store->Segregate Label_Waste Label as Hazardous Waste Segregate->Label_Waste Dispose Dispose via EHS Protocol Label_Waste->Dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.